(S)-Sitagliptin phosphate
Description
Dipeptidyl Peptidase-4 (DPP-4) Inhibition as a Therapeutic Modality in Type 2 Diabetes Mellitus Research
The inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4) represents a significant therapeutic strategy in the management of type 2 diabetes mellitus (T2DM). wikipedia.org This approach is centered on enhancing the body's natural glucose-regulating mechanisms, specifically the "incretin effect." nih.govbjcardio.co.uk The incretin (B1656795) effect describes the physiological phenomenon where the insulin (B600854) response to an oral glucose load is significantly greater than the response to an equivalent intravenous glucose administration, highlighting the role of gut-derived hormones in glucose homeostasis. bjcardio.co.uknih.govoup.com
The primary incretin hormones in humans are glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govfrontiersin.orgfrontiersin.org These hormones are released from enteroendocrine cells in the intestines following food intake. nih.govahdbonline.com Their main functions include:
Stimulating glucose-dependent insulin secretion: Both GLP-1 and GIP act on pancreatic β-cells to increase insulin release when blood glucose levels are elevated. frontiersin.orgmdpi.comnih.gov
Suppressing glucagon (B607659) secretion: GLP-1 acts on pancreatic α-cells to inhibit the release of glucagon, a hormone that raises blood glucose by promoting hepatic glucose production. ahdbonline.commdpi.comwikipedia.org This action is also glucose-dependent. ahdbonline.com
In individuals with T2DM, the incretin effect is impaired. nih.govfrontiersin.org A key factor in the regulation of incretin hormones is the enzyme DPP-4, a serine protease that is widely distributed throughout the body. nih.govnih.govfrontiersin.org DPP-4 rapidly inactivates both GLP-1 and GIP by cleaving their N-terminal dipeptides, resulting in a very short biological half-life for these crucial hormones. frontiersin.orgfrontiersin.orgfrontiersin.org
DPP-4 inhibitors were developed as a therapeutic class to counteract this rapid degradation. frontiersin.org By blocking the action of the DPP-4 enzyme, these inhibitors prevent the breakdown of endogenous GLP-1 and GIP. nih.govnih.gov This leads to a two- to three-fold increase in the circulating levels of the active forms of these hormones. oup.comnih.govnih.gov The elevated levels of active incretins enhance their natural glucose-lowering effects, improving glycemic control by augmenting glucose-dependent insulin secretion and suppressing excessive glucagon production. nih.govdiabetesjournals.orgresearchgate.net Research has also suggested that DPP-4 inhibitors can improve pancreatic β-cell function. nih.govnih.gov
| Target/Hormone | Effect of DPP-4 Inhibition | Physiological Consequence | Supporting Research Insight |
|---|---|---|---|
| DPP-4 Enzyme | Inhibition of enzymatic activity. wikipedia.org | Prevents the degradation of incretin hormones. nih.govfrontiersin.org | DPP-4 inhibitors are small, orally available molecules that specifically block the enzyme responsible for incretin inactivation. wikipedia.orgnih.gov |
| GLP-1 and GIP | Increased levels of active forms. nih.govnih.gov | Prolonged half-life and enhanced biological activity of incretins. nih.gov | Inhibition of DPP-4 leads to a 2- to 3-fold increase in post-meal active GLP-1 and GIP concentrations. oup.comnih.gov |
| Pancreatic β-cells | Enhanced glucose-dependent insulin secretion. frontiersin.orgmdpi.com | Improved glucose uptake by peripheral tissues. mdpi.com | The action is glucose-dependent, which contributes to a low risk of hypoglycemia. frontiersin.orgresearchgate.net |
| Pancreatic α-cells | Suppression of glucagon secretion. ahdbonline.commdpi.com | Reduced hepatic glucose production. mdpi.comresearchgate.net | GLP-1's ability to inhibit glucagon is a key part of the mechanism. ahdbonline.com |
Historical Context and Developmental Milestones of Sitagliptin (B1680988) Phosphate (B84403) as a First-in-Class Agent
The development of sitagliptin phosphate marked a pivotal moment in the management of type 2 diabetes, establishing DPP-4 inhibition as a viable therapeutic class. nih.govresearchgate.net The journey began in the 1990s with the discovery that the DPP-4 enzyme was responsible for the rapid inactivation of the newly characterized incretin hormone GLP-1. frontiersin.orgresearchgate.net This finding presented a novel therapeutic target: inhibiting DPP-4 could prolong the action of endogenous GLP-1 and thereby improve glycemic control. researchgate.net
Merck & Co. initiated its DPP-4 inhibitor program in 1999. nih.gov The initial stages of research involved exploring compounds that could effectively block the enzyme. nih.gov An early challenge was ensuring high selectivity for DPP-4 over other related enzymes, particularly DPP-8 and DPP-9. nih.govnih.gov Initial, less selective compounds showed significant toxicity in preclinical studies, which was later hypothesized to be linked to the inhibition of DPP-8 and/or DPP-9. nih.gov This led to a focused medicinal chemistry effort to discover a highly selective DPP-4 inhibitor to ensure a better safety profile. researchgate.netnih.gov
Through extensive research, including the optimization of a beta-amino acid piperazine (B1678402) series, Merck's scientists ultimately identified a potent and highly selective triazolopiperazine compound. nih.gov This compound, which demonstrated excellent pharmacokinetic properties, became sitagliptin. nih.gov
Sitagliptin phosphate was the first DPP-4 inhibitor to receive regulatory approval from the U.S. Food and Drug Administration (FDA) in October 2006, marketed under the trade name Januvia. wikipedia.orguspharmacist.comono-pharma.comdrugs.comclinicaltrialsarena.com This approval established it as the first-in-class agent for this new category of oral antihyperglycemic drugs. nih.govdiabetesjournals.orgmarleydrug.com Clinical trials demonstrated that sitagliptin effectively improved key glycemic markers. clinicaltrialsarena.com For instance, early monotherapy studies showed significant reductions in HbA1c, fasting plasma glucose (FPG), and postprandial glucose (PPG). nih.govono-pharma.com Subsequent trials confirmed its efficacy when used as an add-on therapy with other agents like metformin (B114582). ono-pharma.comijbcp.com
| Year | Milestone | Description |
|---|---|---|
| 1990s | Discovery of DPP-4's Role | Researchers identify DPP-4 as the enzyme that rapidly inactivates GLP-1, establishing it as a therapeutic target. frontiersin.orgresearchgate.net |
| 1999 | Program Initiation | Merck & Co. launches a dedicated research program to develop a DPP-4 inhibitor. nih.gov |
| Early 2000s | Selectivity Challenge | Development of early, non-selective inhibitors is halted due to toxicity, emphasizing the need for high selectivity for DPP-4 over DPP-8 and DPP-9. nih.govnih.gov |
| c. 2001-2004 | Lead Optimization | Medicinal chemistry efforts lead to the discovery of the beta-amino acid-based triazolopiperazine structure of sitagliptin, a potent and highly selective inhibitor. nih.gov |
| 2005-2006 | Pivotal Clinical Trials | Phase III clinical trials are conducted, demonstrating sitagliptin's efficacy in lowering HbA1c and improving glycemic control, both as monotherapy and in combination. ono-pharma.comclinicaltrialsarena.compatsnap.com |
| 2006 | FDA Approval | Sitagliptin phosphate (Januvia) is approved by the U.S. FDA in October, becoming the first-in-class DPP-4 inhibitor for the treatment of type 2 diabetes. wikipedia.orgono-pharma.comglobaldata.com |
| 2007 | Combination Approval | A fixed-dose combination of sitagliptin and metformin is approved by the FDA, further expanding its therapeutic application. clinicaltrialsarena.com |
Structure
2D Structure
Properties
IUPAC Name |
(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N5O.H3O4P.H2O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4;/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4);1H2/t9-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPYTJVDPQTBQC-KLQYNRQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F6N5O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904746 | |
| Record name | Sitagliptin phosphate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654671-77-9 | |
| Record name | Sitagliptin phosphate monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=654671-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sitagliptin phosphate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0654671779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sitagliptin phosphate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)--[1,2,4]triazolo[4,3,-a]pyrazine phosphate monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SITAGLIPTIN PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS63EW8X6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action
Competitive Inhibition of Dipeptidyl Peptidase-4 Enzyme Activity
Sitagliptin (B1680988) phosphate (B84403) functions as a potent, orally active, and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. fda.gov.phrjptonline.org Research has characterized this inhibition as competitive and reversible. nih.govnih.gov This means that sitagliptin binds to the active site of the DPP-4 enzyme, directly competing with its natural substrates. nih.gov The binding is also described as tight, contributing to its sustained inhibitory action. nih.gov
The selectivity of sitagliptin for DPP-4 is a crucial aspect of its molecular action. At therapeutic concentrations, it does not significantly inhibit the closely related enzymes DPP-8 or DPP-9. fda.gov.phaksci.com This high selectivity is important as the inhibition of DPP-8 and DPP-9 has been associated with toxicity in preclinical studies. europa.eu The chemical structure of sitagliptin is distinct from other classes of antihyperglycemic agents, which underpins its unique pharmacological action. fda.gov.ph
Regulation of Endogenous Incretin (B1656795) Hormone Homeostasis
The primary consequence of DPP-4 inhibition by sitagliptin is the enhanced action of endogenous incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). echemi.comaksci.comechemi.com These hormones are integral to the body's natural regulation of glucose levels. aksci.comechemi.com They are released by the intestine throughout the day, with their levels increasing in response to meals. aksci.comeuropa.eu The DPP-4 enzyme rapidly inactivates these hormones. echemi.comaksci.com By inhibiting DPP-4, sitagliptin slows the degradation of active GLP-1 and GIP, thereby increasing their plasma concentrations and prolonging their physiological effects. aksci.comechemi.comeuropa.eu Studies have shown that sitagliptin can increase the levels of active GLP-1 by two- to three-fold. tandfonline.com
Glucagon-Like Peptide-1 (GLP-1) Secretion and Activity Enhancement
Sitagliptin's inhibition of DPP-4 directly leads to increased levels of the active form of GLP-1. fda.gov.phechemi.comechemi.com This enhancement of GLP-1 activity is a cornerstone of sitagliptin's mechanism. oup.com GLP-1 is a powerful hormone that stimulates glucose-dependent insulin (B600854) synthesis and release from pancreatic beta-cells. aksci.comeuropa.eu Interestingly, some research suggests that sitagliptin may also have a direct effect on intestinal L-cells, the cells responsible for producing GLP-1, potentially increasing their number and the secretion of total GLP-1. oup.com Furthermore, studies on human islets have indicated that sitagliptin treatment can increase active GLP-1 levels, which may correlate with improved islet cell survival. lidsen.com
Glucose-Dependent Insulinotropic Polypeptide (GIP) Secretion and Activity Enhancement
Similar to its effect on GLP-1, sitagliptin increases the levels of the active form of GIP by preventing its breakdown by DPP-4. fda.gov.phechemi.comechemi.com GIP, like GLP-1, is an incretin hormone that contributes to the regulation of glucose homeostasis by stimulating insulin secretion from pancreatic beta-cells in a glucose-dependent manner. aksci.comeuropa.eu When blood glucose levels are normal or elevated, both GLP-1 and GIP signal through intracellular pathways involving cyclic AMP to increase insulin synthesis and release. aksci.com Research has confirmed that the protection of GIP from degradation by DPP-4 inhibitors contributes significantly to the improvement in beta-cell function. nih.gov
Glucose-Dependent Modulation of Pancreatic Islet Cell Function
The increased levels of active incretin hormones, orchestrated by sitagliptin, lead to a glucose-dependent modulation of pancreatic islet cell function. aksci.comechemi.comeuropa.eu This means that the effects of sitagliptin on insulin and glucagon (B607659) secretion are more pronounced when blood glucose levels are high and are diminished at normal or low glucose concentrations, reducing the risk of hypoglycemia. echemi.comeuropa.eudroracle.ai
Potentiation of Insulin Secretion from Pancreatic Beta-Cells
By enhancing the levels of active GLP-1 and GIP, sitagliptin potentiates glucose-dependent insulin secretion from pancreatic beta-cells. fda.gov.phechemi.comaksci.com When blood glucose is elevated, these incretin hormones bind to their respective receptors on beta-cells, initiating signaling cascades that augment insulin synthesis and release. aksci.comechemi.com This effect improves the responsiveness of the beta-cells to glucose. europa.eu Animal studies have demonstrated that chronic inhibition of DPP-4 with a sitagliptin analog can preserve pancreatic beta-cell mass and function. researchgate.net Furthermore, some evidence suggests that sitagliptin may also potentiate glucose-stimulated insulin secretion through a GLP-1 independent pathway involving the islet peptide tyrosine tyrosine (PYY). pancreapedia.orgnih.gov
Selective Inhibition Profile Against Other Dipeptidyl Peptidases (e.g., DPP8/9)
The therapeutic efficacy of sitagliptin is rooted in its highly selective inhibition of dipeptidyl peptidase-4 (DPP-4). This selectivity is a critical attribute, particularly concerning other closely related enzymes like dipeptidyl peptidase-8 (DPP-8) and dipeptidyl peptidase-9 (DPP-9). nih.govportlandpress.com Early in the development of DPP-4 inhibitors, profound toxicities were observed in preclinical animal studies with less selective compounds that also inhibited DPP-8 and/or DPP-9. nih.gov These adverse effects, which included thrombocytopenia, alopecia, splenomegaly, and even mortality in rats, were later replicated using a selective dual DPP-8/9 inhibitor, confirming that the toxicity was linked to the inhibition of these other peptidases and not DPP-4 itself. nih.govnih.govijrti.org
This crucial finding shifted medicinal chemistry efforts towards developing inhibitors with a high degree of selectivity for DPP-4. nih.gov Sitagliptin emerged from this research as a highly selective inhibitor, demonstrating approximately 2,600 times greater selectivity for DPP-4 compared to DPP-8 and DPP-9. ijrti.org This high selectivity ensures that the therapeutic action is targeted to the intended enzyme, thereby avoiding the adverse effects associated with the non-specific inhibition of DPP-8 and DPP-9. researchgate.net
The structural basis for this selectivity lies in the differences between the active sites of these enzymes. portlandpress.com While the α/β-hydrolase domain is relatively conserved among DPP-4, DPP-8, and DPP-9, the β-propeller domain is not, which allows for the design of selective inhibitors. portlandpress.com In vitro studies confirm this selectivity; at therapeutic concentrations, sitagliptin strongly inhibits DPP-4 activity while having a negligible effect on DPP-8 and DPP-9. nih.govijrti.org For instance, one study showed that while 10 µmol/L of sitagliptin strongly inhibited DPP-4, it did not inhibit DPP-8 or DPP-9 activities. nih.gov In contrast, other DPP-4 inhibitors like saxagliptin (B632) and vildagliptin (B1682220) have shown a more significant, concentration-dependent inhibition of DPP-8 and DPP-9 in direct enzymatic assays. nih.govfrontiersin.org
The following table provides a comparative overview of the inhibitory potency of various DPP-4 inhibitors against DPP-4, DPP-8, and DPP-9.
| Inhibitor | DPP-4 (IC50, nM) | DPP-8 (IC50, nM) | DPP-9 (IC50, nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
|---|---|---|---|---|---|
| Sitagliptin | 18 | >19,000 | >19,000 | >1055 | >1055 |
| Vildagliptin | 62 | 2,900 | 4,700 | 47 | 76 |
| Saxagliptin | 0.6 | 12 | 23 | 20 | 38 |
| Alogliptin | <10 | >100,000 | >100,000 | >10,000 | >10,000 |
Data sourced from multiple studies. portlandpress.com Values represent the concentration required for 50% inhibition (IC50) and are indicative of potency. A higher IC50 value indicates lower potency. Selectivity is calculated as the ratio of IC50 for DPP-8 or DPP-9 to the IC50 for DPP-4.
Exploration of Non-Enzymatic Functions and Protein-Protein Interactions of DPP-4
Beyond its well-established enzymatic role in incretin degradation, DPP-4 (also known as the T-cell antigen CD26) is a multifunctional protein with significant non-enzymatic functions mediated through protein-protein interactions. frontiersin.orgnih.gov These functions are often independent of the enzyme's catalytic activity and are crucial for various physiological processes, particularly within the immune system. frontiersin.org
One of the most studied non-enzymatic roles of DPP-4 is its interaction with adenosine (B11128) deaminase (ADA). nih.govresearchgate.net The binding of ADA to DPP-4 on the surface of T-cells provides a co-stimulatory signal during T-cell activation, leading to lymphocyte proliferation and increased cytokine production. researchgate.netdovepress.com This co-stimulatory function is retained even by mutant versions of DPP-4 that lack the catalytic region and is not affected by enzymatic inhibitors, highlighting its independence from proteolytic activity. frontiersin.org
DPP-4 also interacts with components of the extracellular matrix, such as collagen and fibronectin. nih.govresearchgate.net These interactions are implicated in cellular adhesion and migration. researchgate.net Furthermore, DPP-4 can form complexes with other membrane proteins, which influences intracellular signaling pathways. nih.gov Key binding partners include:
Caveolin-1 : This interaction may play a role in modulating insulin sensitivity in adipocytes. frontiersin.org
CXCR4 receptor : DPP-4 is a binding site for this chemokine receptor. frontiersin.org
CD45 : This T-cell differentiation antigen is another interaction partner involved in immune signaling. frontiersin.orgnih.gov
Mannose 6-phosphate/insulin-like growth factor II receptor (M6P/IGF2R) : DPP-4 has been shown to bind to the IGF2-R on the surface of regulatory T-cells, activating downstream signaling pathways. nih.gov
These non-enzymatic functions and interactions are being investigated for their roles in various pathological conditions. For example, research suggests that the non-enzymatic functions of DPP-4 may contribute to diabetes-associated cognitive impairment through mechanisms involving mitochondrial dysfunction. nih.govnih.gov The ability of DPP-4 to act as a signaling and coupling protein underscores its complex role in physiology, extending far beyond glucose homeostasis. dovepress.com
Pharmacological Research and Investigations
In Vitro and In Vivo Pharmacodynamic Characterization of DPP-4 Inhibition
The pharmacodynamic properties of sitagliptin (B1680988) have been extensively studied in both laboratory (in vitro) and living organism (in vivo) settings. These studies have consistently demonstrated its ability to selectively inhibit DPP-4 activity.
In Vitro Findings: In vitro studies using human plasma and recombinant human DPP-4 enzyme have established that sitagliptin is a competitive and reversible inhibitor of DPP-4. researchgate.net It binds to the enzyme in a rapid and tight manner. researchgate.net The inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, for sitagliptin is 18 nM. researchgate.net Importantly, sitagliptin exhibits high selectivity for DPP-4 over other related enzymes like DPP-8 and DPP-9, which is a crucial factor in its safety profile. europa.eu
In Vivo Findings: In vivo studies in healthy subjects and patients with type 2 diabetes have confirmed the in vitro findings. Oral administration of sitagliptin leads to a significant and sustained inhibition of plasma DPP-4 activity. nih.gov A single oral dose of 100 mg of sitagliptin can inhibit more than 80% of DPP-4 activity over a 24-hour period. nih.govnih.gov This level of inhibition is considered the preclinical target for achieving near-maximal glucose-lowering effects. researchgate.net This inhibition of DPP-4 results in a two- to three-fold increase in the postprandial concentrations of active GLP-1. researchgate.netnih.gov
Table 1: In Vivo Pharmacodynamic Effects of Sitagliptin
| Parameter | Effect | Reference |
|---|---|---|
| Plasma DPP-4 Activity Inhibition | ≥80% over 24 hours with a 100 mg dose | nih.govnih.gov |
| Active GLP-1 Levels | ~2-fold increase post-meal | researchgate.netnih.gov |
| Glucose Excursion | Reduced by ~35% in obese subjects | nih.gov |
Preclinical Pharmacological Studies in Animal Models of Diabetes Mellitus
Preclinical studies in various animal models of diabetes have provided crucial insights into the therapeutic potential of sitagliptin. These studies have demonstrated its efficacy in improving glycemic control and have also suggested potential long-term benefits on pancreatic beta-cell function and mass.
In rodent models of type 2 diabetes, such as high-fat diet-fed streptozotocin-induced diabetic mice and obese prediabetic spontaneously hypertensive rats, treatment with sitagliptin or its analogue, des-fluoro-sitagliptin, led to significant improvements in glycemic and lipid parameters. nih.govijrpr.com These improvements included reductions in HbA1c, fasting and postprandial glucose, triglycerides, and free fatty acids. nih.govijrpr.com
Furthermore, histological examination of the pancreas in these animal models revealed positive changes in islet cell composition. nih.gov Treatment with a sitagliptin analogue resulted in an increase in insulin-positive beta-cells and a normalization of the beta- to alpha-cell ratio. nih.gov Studies on isolated islets from sitagliptin-treated animals showed significantly higher glucose-stimulated insulin (B600854) secretion compared to controls, suggesting a direct beneficial effect on beta-cell function. nih.gov This beta-cell protective effect is believed to be mediated by the increased levels of GLP-1. nih.gov
It is important to note that while some studies, such as one involving transgenic rats overexpressing human islet amyloid polypeptide, reported certain pancreatic changes with high doses of sitagliptin, other studies in different murine models did not observe any adverse histopathological effects on the pancreas. nih.gov
Table 2: Key Findings from Preclinical Animal Studies
| Animal Model | Key Findings | Reference |
|---|---|---|
| High-Fat Diet/Streptozotocin-induced Diabetic Mice | Improved glycemic and lipid parameters; Increased insulin-positive cells; Normalized beta- to alpha-cell ratio. | nih.govijrpr.com |
| Obese Prediabetic Spontaneously Hypertensive Rats | Reversed metabolic abnormalities in insulin and glucagon (B607659) secretion. | researchgate.net |
| DPP-4 Deficient Mice | Increased circulating active GLP-1; Resistance to streptozotocin-induced diabetes. | ijrpr.com |
In Silico Modeling and Computational Studies of Molecular Interactions
In silico modeling and computational studies have played a significant role in understanding the molecular basis of sitagliptin's interaction with the DPP-4 enzyme. These studies utilize computer simulations to predict and analyze the binding of sitagliptin to the active site of DPP-4.
Molecular docking simulations have revealed that sitagliptin forms a stable complex with the human DPP-4 enzyme. nih.gov The binding is characterized by a strong affinity, with a calculated binding energy of approximately -8.1 kcal/mol. nih.gov The interaction involves a network of hydrogen bonds, hydrophobic interactions, and π-stacking interactions with specific amino acid residues within the catalytic site of DPP-4. nih.gov
Key amino acid residues involved in the interaction include:
Hydrogen Bonds: Glu203, Glu204, Tyr663, and Tyr667. nih.gov
Hydrophobic Interactions: Tyr663 and Val712. nih.gov
π-Stacking Interactions: Phe355 and Tyr667. nih.gov
Halogen Bonds: Arg123, Glu204, and Arg356. nih.gov
Table 3: Key Molecular Interactions between Sitagliptin and DPP-4
| Interaction Type | Amino Acid Residues Involved | Reference |
|---|---|---|
| Hydrogen Bonds | Glu203, Glu204, Tyr663, Tyr667 | nih.gov |
| Hydrophobic Interactions | Tyr663, Val712 | nih.gov |
| π-Stacking Interactions | Phe355, Tyr667 | nih.gov |
| Halogen Bonds | Arg123, Glu204, Arg356 | nih.gov |
Advanced Synthetic Methodologies and Chemical Development
Asymmetric Synthesis Approaches for Sitagliptin (B1680988) Phosphate (B84403)
The core challenge in synthesizing Sitagliptin lies in the stereoselective installation of the chiral β-amino acid moiety. Various advanced methodologies have been developed to address this, moving from transition-metal catalysis to biocatalytic and organocatalytic systems.
Rhodium Complex-Mediated Asymmetric Hydrogenation
A more advanced, second-generation synthesis was developed to improve efficiency and reduce waste. rsc.org This route centers on the asymmetric hydrogenation of a specifically designed enamine precursor, dehydrositagliptin. acs.org The key transformation employs a rhodium-based chiral catalyst, Rh(I)/tBu JOSIPHOS, to hydrogenate the unprotected enamine. rsc.orgacs.org This reaction is conducted under high pressure (approximately 250 psi) and demonstrates high conversion rates (98%) and good enantioselectivity, achieving up to 95-97% enantiomeric excess (e.e.). rsc.orgresearchgate.net A final recrystallization step is necessary to upgrade the optical purity to over 99% e.e. rsc.orgresearchgate.net This process significantly streamlined the synthesis by creating the entire carbon skeleton of Sitagliptin in a three-step, one-pot process to form the dehydrositagliptin intermediate, which was isolated in high yield (82%) and purity (>99.6 wt %). acs.org Despite its improvements over the first-generation route, this method's reliance on an expensive and toxic heavy metal catalyst and the need for high-pressure equipment remained drawbacks. rsc.orgresearchgate.net
Comparison of Metal-Catalyzed Asymmetric Hydrogenation Routes
| Parameter | Ruthenium-Catalyzed Route (1st Gen) | Rhodium-Catalyzed Route (2nd Gen) |
|---|---|---|
| Key Step | Asymmetric hydrogenation of a β-keto ester | Asymmetric hydrogenation of an enamine (dehydrositagliptin) |
| Catalyst | [Ru(cymene)Cl]₂ / (s)-Ts-DPEN | Rh(I) / tBu JOSIPHOS |
| Initial Enantiomeric Excess (e.e.) | High (data not specified in sources) | ~95-97% rsc.orgresearchgate.net |
| Final Enantiomeric Excess (e.e.) | High after multiple steps | >99% (after recrystallization) rsc.org |
| Key Advantages | Established a viable route for chiral induction | Reduced waste, increased overall yield, one-pot intermediate synthesis rsc.orgacs.org |
| Key Disadvantages | Multiple steps, poor atom economy, high waste rsc.org | Requires expensive/toxic heavy metal, high-pressure equipment, purification for Rhodium removal researchgate.netresearchgate.net |
Biocatalytic Asymmetric Reduction and Transaminase-Catalyzed Synthesis
The third-generation synthesis represents a paradigm shift, employing biocatalysis to achieve superior efficiency and environmental performance. researchgate.net This process utilizes a highly engineered (R)-selective ω-transaminase (TA), derived from Arthrobacter sp. (ATA-117), to directly convert the prositagliptin ketone into enantiopure (R)-sitagliptin. nih.govresearchgate.net Through extensive protein engineering involving directed evolution, a variant with 27 mutations was developed that exhibited a 27,000-fold improvement in activity. nih.govtandfonline.com
This optimized enzyme can convert high concentrations of the ketone substrate (200 g/L) with a 92% yield and an exceptional enantiomeric excess of over 99.95%. researchgate.nettandfonline.com The reaction proceeds under mild conditions and eliminates the need for heavy metal catalysts and high-pressure hydrogenation equipment. researchgate.netresearchgate.net Further advancements include the development of multi-enzyme cascade systems and the immobilization of the transaminase enzyme on supports, which improves stability, allows for easy recovery and reuse, and facilitates continuous flow processes. mdpi.comfrontiersin.org
Organocatalytic Tandem Reactions (e.g., Aza-Michael/Hemi-acetal)
Seeking to avoid transition metals entirely, researchers have explored organocatalytic routes. One notable approach involves a tandem aza-Michael/hemiacetal reaction. scispace.comresearchgate.net In this strategy, an organocatalyst promotes the reaction between an α,β-unsaturated enal and N-Boc-protected hydroxylamine (B1172632) to form a key chiral hemiacetal intermediate in high yield (85%) and enantioselectivity (93% e.e.). scispace.comresearchgate.net This intermediate is then converted into Sitagliptin through subsequent oxidation and reductive cleavage steps. scispace.com Another organocatalytic method employs a quinine-derived bifunctional phase-transfer catalyst for the enantioselective aza-Michael addition of a carbamate (B1207046) to an α,β-unsaturated ketone, achieving 96% e.e. for the key chiral amine intermediate. nih.gov These methods offer a practical and environmentally friendly alternative by avoiding expensive and toxic metal catalysts. scispace.comnih.gov
Chemical Resolution Techniques for Enantiomeric Purification
For analytical purposes and to ensure enantiomeric purity, various chiral liquid chromatography methods have been developed. rsc.orgphenomenex.com These high-performance liquid chromatography (HPLC) techniques utilize different chiral stationary phases (CSPs) to separate the (R)- and (S)-enantiomers of sitagliptin effectively.
Chiral HPLC Separation Methods for Sitagliptin Enantiomers
| Chiral Stationary Phase | Mobile Phase Composition | Resolution (Rs) | Reference |
|---|---|---|---|
| Chiralcel OD-RH | Potassium di-hydrogen phosphate buffer (pH 4.0) / Methanol / Acetonitrile | > 3.0 | rsc.orgresearchgate.net |
| Chiralpak IC | Ammonium acetate (B1210297) with Diethylamine / Acetonitrile | > 3.0 | |
| Lux Amylose-1 | Per USP Monograph | 1.69 | phenomenex.com |
Process Optimization and Enhanced Yield Strategies in Industrial Synthesis
The industrial synthesis of Sitagliptin phosphate is a case study in process optimization, demonstrating a clear progression toward greener, more efficient manufacturing. nih.gov The evolution from the first-generation ruthenium-catalyzed route to the third-generation biocatalytic process highlights a dramatic improvement in key metrics. rsc.orgresearchgate.net
The introduction of the rhodium-catalyzed hydrogenation of a dehydrositagliptin intermediate, prepared in a one-pot synthesis, was a significant step in reducing waste and complexity. acs.org However, the biocatalytic process marked the most substantial leap forward. Compared to the second-generation rhodium-catalyzed process, the transaminase route resulted in:
A 53% increase in productivity (measured in kg/L per day). researchgate.netresearchgate.net
A 19% reduction in total waste generated. researchgate.netresearchgate.net
Crucially, the biocatalytic approach completely eliminates aqueous waste streams and the use of heavy metals, which simplifies purification and reduces environmental impact. acs.orgresearchgate.net It also obviates the need for specialized high-pressure hydrogenation equipment, allowing the reaction to be run in standard multipurpose vessels and thereby reducing manufacturing costs. researchgate.netresearchgate.net Further optimization strategies focus on enzyme immobilization, which enhances the stability of the biocatalyst and permits its reuse over multiple cycles, making the process more economically viable for large-scale production. tandfonline.commdpi.com
Investigation of Crystalline Polymorphs of Sitagliptin Dihydrogen Phosphate
The crystalline state of an active pharmaceutical ingredient (API) is a critical attribute that can significantly influence its physicochemical properties, including stability, solubility, and bioavailability. researchgate.netnih.gov Sitagliptin dihydrogen phosphate, the phosphate salt of sitagliptin, is known to exist in various crystalline forms, known as polymorphs, as well as solvated forms (hydrates). nih.govmdpi.com The investigation and characterization of these solid-state forms are essential for the rational development of stable and effective pharmaceutical products. dntb.gov.ua Research has focused on identifying, preparing, and characterizing different crystalline structures of sitagliptin dihydrogen phosphate, including its monohydrate and several anhydrous polymorphs. nih.govmdpi.com
Detailed Research Findings
The solid-state landscape of sitagliptin phosphate has been explored using a variety of analytical techniques, such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), X-Ray Powder Diffraction (XRPD), and spectroscopic methods. researchgate.netmdpi.com These studies have identified and characterized distinct crystalline forms, primarily sitagliptin phosphate monohydrate and several anhydrous forms. researchgate.netnih.govmdpi.com
The monohydrate form is a common starting point for obtaining other polymorphs. mdpi.com For instance, the anhydrous form can be produced through the dehydration of sitagliptin phosphate monohydrate, a process that involves heating the compound in a vacuum oven. mdpi.com This dehydration can lead to a crystalline transition, altering the drug's physicochemical parameters. researchgate.netdntb.gov.ua
One study detailed the preparation of the sitagliptin anhydrous form by heating the monohydrate at 150°C under a vacuum of 300–400 mmHg for 60 minutes. mdpi.com Another investigation described the preparation of a novel anhydrous polymorph, designated Form V, by recrystallizing sitagliptin phosphate from various solvents, including water, tetrahydrofuran (B95107) (THF), methanol, and acetone. google.com The process involved cooling the solution to between -10°C and 60°C to induce crystallization. google.com
Similarly, a novel crystalline anhydrous form, termed Form M, has been developed. It is prepared by dissolving sitagliptin in a mixture of an organic solvent and phosphoric acid, heating it to between 40-100°C, and then cooling to between -5 to 30°C for isolation. google.com
Systematic preformulation experiments have also led to the discovery of a new anhydrous form, designated as Form IV, which was obtained by recrystallizing sitagliptin phosphate monohydrate from absolute ethanol. nih.gov Interestingly, thermal dehydration of the monohydrate was found to produce a different, metastable anhydrous form, Form II. nih.gov This Form II could then convert to the more stable Form IV under various conditions, such as exposure to 40°C/75% relative humidity or when dissolved in absolute ethanol. nih.gov
The characterization of these forms reveals significant differences in their thermal behavior and crystal structure.
Thermal Analysis
Thermal analysis techniques like DSC and TGA are crucial for distinguishing between the different crystalline forms. The dehydration of sitagliptin phosphate monohydrate is a key thermal event, observed at a peak temperature of approximately 134.43°C. researchgate.netdntb.gov.ua This event signifies a crystalline transition that affects the material's melting point and solubility. nih.gov The melting points for the sitagliptin base form, phosphate monohydrate, and phosphate anhydrous have been reported as 120.29°C, 206.37°C, and 214.92°C, respectively, highlighting the greater thermal stability of the phosphate salt forms compared to the base molecule. researchgate.netdntb.gov.ua
Table 1: Thermal Properties of Sitagliptin Forms
| Compound | Event | Peak Temperature (Tpeak) |
|---|---|---|
| Sitagliptin Base Form | Melting | 120.29 °C |
| Sitagliptin Phosphate Monohydrate | Dehydration | 134.43 °C |
| Sitagliptin Phosphate Monohydrate | Melting | 206.37 °C |
| Sitagliptin Phosphate Anhydrous | Melting | 214.92 °C |
Data sourced from multiple studies. researchgate.netdntb.gov.ua
X-Ray Powder Diffraction (XRPD)
XRPD is the definitive technique for identifying and differentiating crystalline polymorphs, as each form possesses a unique diffraction pattern. The crystal structure of sitagliptin dihydrogen phosphate monohydrate has been determined to belong to the orthorhombic space group P212121. researchgate.net The anhydrous forms also exhibit distinct XRPD patterns. For example, a stable anhydrous form (Form IV) was found to be distinct from a previously reported hemiethanolate. nih.gov Another anhydrous polymorph, designated Form V, is characterized by specific XRPD peaks at 2θ values of 4.60, 9.32, 13.40, 13.92, and 18.24, among others. google.com
Table 2: Characteristic XRPD Peaks (2θ ±0.2°) for Various Sitagliptin Phosphate Polymorphs
| Form | Characteristic Peaks (2θ) |
|---|---|
| Sitagliptin Phosphate Anhydrous (STGA) | 4.6°, 9.3°, 13.4°, 13.9°, 15.0°, 18.2°, 19.2°, 19.9°, 21.4°, 25.4°, 26.9° |
| Sitagliptin Base Form (STGB) | 7.4°, 11.5°, 16.7°, 17.7°, 18.9°, 24.1°, 24.5°, 27.0°, 28.5°, 28.8° |
| Polymorph Form V | 4.60°, 9.32°, 12.38°, 13.40°, 13.92°, 18.24°, 23.60°, 24.36°, 25.40°, 26.60° |
| Another Reported Form | 4.7°, 13.5°, 17.7°, 18.3°, 23.7° |
Data sourced from multiple studies. mdpi.comgoogle.comwipo.int
Clinical Efficacy Research and Outcomes
Glycemic Control Efficacy Assessments
Clinical studies have consistently shown that sitagliptin (B1680988) effectively improves glycemic control by reducing hemoglobin A1c (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG) levels. droracle.aimedscape.com
Hemoglobin A1c (HbA1c) Reduction Studies
Sitagliptin has been shown to produce statistically significant reductions in HbA1c levels in patients with T2DM. medscape.compatsnap.com
As a monotherapy, sitagliptin administered at 100 mg once daily led to a placebo-corrected HbA1c reduction of -0.79% in a 24-week study. tandfonline.com Another study found a similar reduction of -0.6% after 18 weeks of treatment with 100 mg of sitagliptin. e-dmj.org The extent of HbA1c reduction is often correlated with baseline HbA1c levels, with greater reductions observed in patients with higher initial values. e-dmj.orgnih.gov For instance, in a 24-week monotherapy study, patients with a baseline HbA1c greater than 9% experienced a 1.52% reduction. e-dmj.org
Long-term data from a pooled analysis of two studies showed that after two years of sitagliptin monotherapy, the mean HbA1c decreased from a baseline of 7.9% to 6.9%. nih.gov
When added to ongoing metformin (B114582) therapy, sitagliptin has also demonstrated significant HbA1c-lowering effects. In a 24-week study, the addition of sitagliptin to metformin resulted in a placebo-subtracted HbA1c reduction of -0.65%. ijbcp.com Another 24-week trial reported a mean difference in HbA1c reduction between sitagliptin plus metformin and placebo plus metformin ranging from -0.51% to -0.77%. cda-amc.ca A 52-week study comparing the addition of sitagliptin to glipizide (B1671590) in patients inadequately controlled on metformin found similar HbA1c reductions of -0.67% for both groups from a baseline of approximately 7.5%. europa.eu Furthermore, a 54-week study showed that adding sitagliptin to combination therapy with a sulfonylurea and metformin resulted in a significant HbA1c reduction of -0.84% compared to -0.16% in the placebo group at 24 weeks. nih.gov
Table 1: Summary of HbA1c Reduction in Sitagliptin Clinical Trials
| Therapy | Duration | Baseline HbA1c (approx.) | HbA1c Reduction (Placebo-Corrected) | Reference |
|---|---|---|---|---|
| Monotherapy | 24 weeks | Not specified | -0.79% | tandfonline.com |
| Monotherapy | 18 weeks | Not specified | -0.6% | e-dmj.org |
| Monotherapy | 24 weeks | >9.0% | -1.52% | e-dmj.org |
| Monotherapy | 2 years | 7.9% | -1.0% (absolute) | nih.gov |
| Add-on to Metformin | 24 weeks | Not specified | -0.65% | ijbcp.com |
| Add-on to Metformin | 52 weeks | 7.5% | -0.67% (vs. glipizide) | europa.eu |
| Add-on to Sulfonylurea + Metformin | 24 weeks | Not specified | -0.68% | nih.gov |
Fasting Plasma Glucose Modulation
Sitagliptin has a notable effect on reducing fasting plasma glucose (FPG) levels. tandfonline.comdroracle.ai As a monotherapy, 24 weeks of treatment with 100 mg of sitagliptin resulted in a placebo-corrected FPG reduction of 17.1 mg/dL. tandfonline.com In a long-term monotherapy study, the mean FPG decreased from a baseline of 156 mg/dL to 143 mg/dL after two years. nih.gov
When used in combination with metformin, sitagliptin also leads to significant FPG reductions. After two years of add-on therapy to metformin, the mean FPG decreased from 160 mg/dL to 140 mg/dL. nih.gov In a 24-week study where sitagliptin was added to a combination of sulfonylurea and metformin, the FPG was reduced by a mean of 0.7 mmol/L compared to an increase of 0.3 mmol/L in the placebo group. nih.gov
Table 2: Fasting Plasma Glucose (FPG) Reduction with Sitagliptin
| Therapy | Duration | Baseline FPG (approx.) | FPG Reduction | Reference |
|---|---|---|---|---|
| Monotherapy | 24 weeks | Not specified | -17.1 mg/dL (placebo-corrected) | tandfonline.com |
| Monotherapy | 2 years | 156 mg/dL | -13 mg/dL (absolute) | nih.gov |
| Add-on to Metformin | 2 years | 160 mg/dL | -20 mg/dL (absolute) | nih.gov |
| Add-on to Sulfonylurea + Metformin | 24 weeks | Not specified | -1.0 mmol/L (vs. placebo) | nih.gov |
Postprandial Glucose Excursion Control
A key therapeutic benefit of sitagliptin is its ability to control postprandial glucose (PPG) excursions. tandfonline.comdroracle.ai By enhancing incretin (B1656795) levels, sitagliptin improves the post-meal insulin (B600854) response. droracle.aimedscape.com In a 24-week monotherapy study, a standardized meal-tolerance test showed a significant reduction in 2-hour PPG of 46.7 mg/dL. tandfonline.com Another monotherapy study demonstrated a decrease in 2-hour PPG from a baseline of 223 mg/dL to 191 mg/dL after two years. nih.gov
When added to combination therapy with insulin glargine and metformin, sitagliptin further substantially reduced postprandial blood glucose excursions. diabetesjournals.org Similarly, when added to a sulfonylurea and metformin regimen, sitagliptin led to a mean reduction in 2-hour post-meal glucose of 2.0 mmol/L at 24 weeks, compared to a 0.2 mmol/L reduction with placebo. nih.gov Studies in Japanese subjects with impaired glucose tolerance also showed that sitagliptin significantly reduced glucose excursions after both a meal tolerance test and an oral glucose tolerance test. nih.gov
Monotherapy Efficacy in Type 2 Diabetes Mellitus
Sitagliptin has proven to be an effective monotherapy for individuals with T2DM. tandfonline.comresearchgate.net Clinical trials have established its efficacy in improving glycemic control when used as a single agent. europa.eumedscape.com
In a 24-week, double-blind study of treatment-naïve patients, sitagliptin 100 mg once daily was found to be non-inferior to metformin 1000 mg twice daily in terms of HbA1c reduction. nih.gov From a mean baseline HbA1c of 7.2%, the reduction was -0.43% with sitagliptin and -0.57% with metformin. nih.gov For patients with a baseline HbA1c ≥8%, the reductions were more pronounced at -1.13% for sitagliptin and -1.24% for metformin. nih.gov
Long-term data over two years for a subset of patients on sitagliptin monotherapy showed sustained improvements in glycemic control. nih.gov Mean HbA1c decreased by 1.0%, FPG by 13 mg/dL, and 2-hour PPG by 32 mg/dL from baseline. nih.gov These studies highlight the durable efficacy of sitagliptin as a monotherapeutic option for managing T2DM. nih.gov
Combination Therapy Efficacy with Other Antihyperglycemic Agents
The efficacy of sitagliptin is enhanced when used in combination with other antihyperglycemic agents, a common strategy in the progressive management of T2DM. tandfonline.comresearchgate.netpatsnap.com
Sitagliptin Phosphate (B84403) and Metformin Co-administration Studies
The combination of sitagliptin and metformin is a widely studied and effective therapeutic approach. patsnap.commedscape.com The two agents have complementary mechanisms of action, leading to improved glycemic control. medscape.com
Multiple clinical trials have demonstrated that adding sitagliptin to metformin therapy in patients with inadequate glycemic control results in significant improvements in HbA1c. patsnap.comijbcp.com Reductions in HbA1c have been consistently observed, with placebo-corrected decreases of approximately -0.65% to -0.77% in 24-week studies. ijbcp.comcda-amc.ca In a 54-week study using fixed doses of metformin, the addition of sitagliptin 100 mg to metformin 1,000 mg/day and 2,000 mg/day resulted in absolute HbA1c reductions of -1.4% and -1.8%, respectively. cda-amc.ca
Long-term data over two years for patients on combination therapy with sitagliptin and metformin showed a mean decrease in HbA1c from 7.7% to 6.9% and a reduction in FPG from 160 mg/dL to 140 mg/dL. nih.gov Pharmacokinetic studies have confirmed that the co-administration of sitagliptin and metformin does not meaningfully alter the steady-state pharmacokinetics of either drug. nih.gov Bioequivalence studies have also shown that a fixed-dose combination tablet of sitagliptin and metformin is bioequivalent to the co-administration of the individual tablets. europa.eunatrapharm.com
Table 3: Efficacy of Sitagliptin and Metformin Combination Therapy
| Study Duration | Baseline HbA1c (approx.) | HbA1c Reduction | FPG Reduction | Reference |
|---|---|---|---|---|
| 24 weeks | Not specified | -0.65% (placebo-corrected) | Not specified | ijbcp.com |
| 54 weeks | Not specified | -1.4% (with Metformin 1000mg) | Not specified | cda-amc.ca |
| 54 weeks | Not specified | -1.8% (with Metformin 2000mg) | Not specified | cda-amc.ca |
| 2 years | 7.7% | -0.8% (absolute) | -20 mg/dL (absolute) | nih.gov |
Sitagliptin Phosphate with Thiazolidinediones (e.g., Pioglitazone)
The combination of sitagliptin phosphate with thiazolidinediones, such as pioglitazone (B448), has been extensively studied to evaluate its efficacy in managing type 2 diabetes. These two drug classes have complementary mechanisms of action: sitagliptin enhances insulin secretion in a glucose-dependent manner, while pioglitazone improves insulin sensitivity. nih.gov
Initial combination therapy with sitagliptin and pioglitazone has demonstrated superior glycemic control compared to monotherapy with either drug. nih.gov A 54-week study found that initial combination therapy with sitagliptin 100 mg and pioglitazone (30 mg, increased to 45 mg after 24 weeks) resulted in a mean HbA1c reduction of -2.4%, compared to -1.9% with pioglitazone monotherapy. nih.gov The reduction in fasting plasma glucose (FPG) was also greater with the combination therapy (-61.3 mg/dL) versus monotherapy (-52.8 mg/dL). nih.gov
Studies have also compared the addition of sitagliptin versus pioglitazone to metformin therapy. One such study found comparable reductions in HbA1c after 16 weeks, with a change of -0.656% for the sitagliptin group and -0.748% for the pioglitazone group. ijbcp.com Another study reported a mean HbA1c change of -1.001% with sitagliptin and -0.75% with pioglitazone, with no significant difference between the groups. oamjms.eu
A key differentiator observed in some studies is the effect on body weight. While the combination of sitagliptin and pioglitazone can lead to weight gain, similar to or slightly more than pioglitazone alone, adding sitagliptin to metformin has been associated with weight loss in contrast to the weight gain seen with pioglitazone. nih.govijbcp.com
The triple combination of sitagliptin, metformin, and pioglitazone has also been evaluated. A 24-week, double-blind study showed that a fixed-dose combination of these three agents resulted in a significantly greater reduction in HbA1c (-1.64%) compared to a dual regimen of sitagliptin and metformin (-1.32%). researchgate.net Reductions in FPG and postprandial glucose (PPG) were also more significant with the triple therapy. researchgate.net
Table 1: Clinical Efficacy of Sitagliptin Phosphate in Combination with Pioglitazone
| Study Population | Intervention | Duration | Mean Change in HbA1c | Mean Change in FPG | Reference |
|---|---|---|---|---|---|
| Patients with T2DM | Initial Combination: Sitagliptin 100 mg + Pioglitazone 45 mg | 54 weeks | -2.4% | -61.3 mg/dL | nih.gov |
| Patients with T2DM on Metformin | Add-on: Sitagliptin 100mg vs. Pioglitazone 30mg | 16 weeks | -0.656% (Sitagliptin) vs. -0.748% (Pioglitazone) | Not Reported | ijbcp.com |
| Patients with T2DM on Metformin | Add-on: Sitagliptin vs. Pioglitazone | 12 weeks | -1.001% (Sitagliptin) vs. -0.75% (Pioglitazone) | -18.48 mg/dL (Sitagliptin) vs. -20.53 mg/dL (Pioglitazone) | oamjms.eu |
| Patients with T2DM on Metformin & Sulfonylurea | Add-on: Pioglitazone 30mg vs. Sitagliptin 100mg | 24 weeks | -0.94% (Pioglitazone) vs. -0.71% (Sitagliptin) | -35.7 mg/dL (Pioglitazone) vs. -22.8 mg/dL (Sitagliptin) | nih.gov |
| Patients with T2DM on Metformin | Triple Therapy: Metformin/Sitagliptin/Pioglitazone | 24 weeks | -1.64% | -13.2 mg/dL | researchgate.net |
Sitagliptin Phosphate with Sulfonylureas
The combination of sitagliptin phosphate with sulfonylureas is a therapeutic strategy employed to enhance glycemic control in patients with type 2 diabetes. This approach leverages the distinct mechanisms of action of the two drug classes.
Clinical studies have demonstrated the efficacy of adding sitagliptin to sulfonylurea therapy. In a study involving patients with uncontrolled type 2 diabetes on metformin and a sulfonylurea (glibenclamide), the addition of sitagliptin (100 mg/day) was compared to the addition of pioglitazone (30 mg/day). After three months, both groups showed similar efficacy in glycemic control, with no significant differences in the final HbA1c, fasting blood sugar (FBS), or 2-hour postprandial blood sugar (2hpp) levels. archivepp.com
Another study highlighted the potential synergy of combining sitagliptin with a low-dose sulfonylurea. A phase 3, randomized, double-blind, active-controlled study showed that the combination of sitagliptin, glimepiride (B1671586), and metformin led to a significant HbA1c reduction of -1.79% at 16 weeks. This was superior to the -1.28% reduction observed with high-dose glimepiride co-administered with metformin. This suggests that combining sitagliptin with a lower dose of a sulfonylurea can achieve better glycemic control.
Furthermore, a clinical study involving the combination of a sulfonylurea, such as glimepiride or gliclazide, with sitagliptin demonstrated reductions in HbA1c, Body Mass Index (BMI), systolic and diastolic blood pressure, and urinary albumin excretion, indicating broader metabolic benefits beyond glycemic control.
Table 2: Clinical Efficacy of Sitagliptin Phosphate in Combination with Sulfonylureas
| Study Population | Intervention | Duration | Key Outcomes | Reference |
|---|---|---|---|---|
| Uncontrolled T2DM on Metformin & Sulfonylurea | Add-on Sitagliptin 100mg/day vs. Pioglitazone 30mg/day | 3 months | No significant difference in HbA1c, FBS, or 2hpp between groups. | archivepp.com |
| T2DM | Sitagliptin + Glimepiride + Metformin | 16 weeks | HbA1c reduction of -1.79%. | |
| T2DM | Sitagliptin + Sulfonylurea (Glimepiride or Gliclazide) | Not Specified | Reductions in HbA1c, BMI, blood pressure, and urinary albumin excretion. |
Sitagliptin Phosphate with Insulin Therapies
The addition of sitagliptin phosphate to insulin regimens presents a viable strategy for improving glycemic control in patients with type 2 diabetes, particularly those who are not achieving their glycemic targets with insulin alone or in combination with other oral agents like metformin. The complementary actions of sitagliptin and insulin can help address different aspects of hyperglycemia.
Multiple global studies have confirmed that adding sitagliptin to insulin therapy enhances glycemic control. In patients with inadequate glycemic control on insulin with or without metformin, the addition of sitagliptin resulted in a significant reduction in HbA1c from baseline. One study reported a mean HbA1c reduction of -0.6% with the addition of sitagliptin compared to no change (0.0%) in the placebo group. This demonstrates the added benefit of sitagliptin in this patient population.
The rationale for this combination therapy is partly based on sitagliptin's ability to help limit β-cell dysfunction, which is a key factor in the progression of type 2 diabetes. By preserving β-cell function, sitagliptin can complement the effects of exogenous insulin.
Table 3: Clinical Efficacy of Sitagliptin Phosphate with Insulin Therapies
| Study Population | Intervention | Key Outcome (Change in HbA1c) | Reference |
|---|---|---|---|
| T2DM with inadequate glycemic control on insulin ± metformin | Sitagliptin add-on vs. Placebo | -0.6% with sitagliptin vs. 0.0% with placebo |
Emerging Combination Therapies (e.g., SGLT2 Inhibitors, GLP-1 Receptor Agonists)
Emerging combination therapies involving sitagliptin phosphate with newer classes of antidiabetic drugs, such as SGLT2 inhibitors and GLP-1 receptor agonists, are showing promise in further optimizing glycemic control and providing additional metabolic benefits.
The combination of sitagliptin with an SGLT2 inhibitor, such as dapagliflozin (B1669812), on a background of metformin has been studied in patients with type 2 diabetes. A Phase 3, randomized, open-label, active-controlled study demonstrated a significant HbA1c reduction of 1.73% after 16 weeks of adding sitagliptin to dapagliflozin and metformin. The mean reductions in postprandial blood glucose (PPBG) and fasting blood glucose (FBG) were also substantial, at –59.5 mg/dL and –44.0 mg/dL, respectively.
A real-world retrospective study in India on the effectiveness of a fixed-dose combination of sitagliptin and dapagliflozin reported a decrease in the mean HbA1c from a baseline of 9.29% to 7.98% at 3 months, representing a change of -1.31%. Significant reductions in both PPBG and FBG were also observed.
These findings suggest that combining sitagliptin with an SGLT2 inhibitor can lead to robust improvements in glycemic control for patients with type 2 diabetes.
Table 4: Clinical Efficacy of Sitagliptin Phosphate with Emerging Combination Therapies
| Study Population | Intervention | Duration | Key Outcomes | Reference |
|---|---|---|---|---|
| T2DM with inadequate control on metformin | Sitagliptin + Dapagliflozin + Metformin | 16 weeks | HbA1c reduction of 1.73%, PPBG reduction of -59.5 mg/dL, FBG reduction of -44.0 mg/dL. | |
| T2DM (Real-world study) | Sitagliptin and Dapagliflozin FDC | 3 months | Mean HbA1c change of -1.31%, significant reductions in PPBG and FBG. |
Research on Pancreatic Beta-Cell Function Preservation and Improvement
Research into the effects of sitagliptin phosphate on pancreatic beta-cell function has been a significant area of investigation. Studies suggest that sitagliptin may have a positive impact on the preservation and improvement of beta-cell function, which is crucial in the management of type 2 diabetes.
In a 26-week, randomized, placebo-controlled study, the addition of sitagliptin to combination therapy with metformin and pioglitazone demonstrated significantly improved β-cell function. researchgate.net This was evidenced by improvements in the homeostasis model assessment of β-cell function (HOMA-β) and the fasting proinsulin-to-insulin ratio in the triple therapy group compared to the dual therapy group. researchgate.net
The mechanism behind this effect is linked to sitagliptin's action as a dipeptidyl peptidase-4 (DPP-4) inhibitor. By preventing the breakdown of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), sitagliptin enhances their activity. These incretins are known to stimulate insulin secretion and may also have a role in promoting beta-cell proliferation and inhibiting apoptosis, thereby contributing to the preservation of beta-cell mass and function.
Long-Term Glycemic Control Durability Studies
The long-term durability of glycemic control is a critical aspect of managing type 2 diabetes. Studies have been conducted to assess the sustained efficacy of sitagliptin phosphate over extended periods.
A 54-week study evaluating the initial combination of sitagliptin and pioglitazone demonstrated a durable improvement in glycemic control. nih.gov The significant reductions in HbA1c and FPG observed at 24 weeks were sustained through the 54-week treatment period, indicating the long-term efficacy of this combination therapy. nih.gov
Another factorial study with a 54-week duration also supported the long-term efficacy of initial combination therapy with sitagliptin and pioglitazone, showing better glycemic control than either monotherapy. nih.gov These findings suggest that treatment with sitagliptin, particularly in combination with other antidiabetic agents, can provide lasting glycemic control for patients with type 2 diabetes.
Safety and Tolerability Research Aspects
Pancreatic Safety Investigations
The potential effects of sitagliptin (B1680988) phosphate (B84403) on the pancreas have been a significant area of investigation, driven by the physiological role of incretin-based therapies.
The association between sitagliptin use and acute pancreatitis has been examined in numerous studies, with varied findings.
The Trial Evaluating Cardiovascular Outcomes with Sitagliptin (TECOS) was a large-scale study that prospectively collected and blindly adjudicated all suspected cases of acute pancreatitis. diabetesjournals.org In this trial, 23 participants (0.3%) in the sitagliptin group experienced pancreatitis compared to 12 (0.2%) in the placebo group. diabetesjournals.org This translated to a hazard ratio of 1.93, which was not statistically significant. diabetesjournals.org The incidence rates were 0.107 events per 100 patient-years for sitagliptin and 0.056 for placebo. diabetesjournals.org Severe pancreatitis, including two fatal cases, occurred in four individuals receiving sitagliptin. diabetesjournals.orgnih.gov A meta-analysis combining TECOS data with two other cardiovascular outcome studies of DPP-4 inhibitors did show a statistically significant increased risk for acute pancreatitis (risk ratio 1.78). diabetesjournals.orgnih.gov
Other observational studies have produced conflicting results. A retrospective cohort analysis in Taiwan indicated that sitagliptin was associated with a higher risk of hospitalization for acute pancreatitis within the first two years of starting the medication. nih.gov The incidence was 224.0 per 100,000 person-years in sitagliptin users compared to 168.4 in non-users, with an adjusted hazard ratio of 1.59. nih.gov The risk appeared to be highest in the initial months of treatment and diminished over time. nih.gov
Conversely, a pooled analysis of 19 controlled clinical trials, encompassing over 10,000 patients, found similar incidence rates of pancreatitis between sitagliptin and non-sitagliptin treated groups (0.08 vs. 0.10 events per 100 patient-years, respectively). researchgate.net Additionally, a population-based cohort study in older adults did not find an increased risk of hospital encounters for pancreatitis with sitagliptin compared to other hypoglycemic agents. cmajopen.ca
It's important to note that some research suggests an inherently increased risk of pancreatitis in individuals with type 2 diabetes. nih.gov However, analyses of the FDA's adverse event reporting database have indicated a higher likelihood of pancreatitis reports associated with sitagliptin compared to other diabetes therapies. nih.gov
Table 1: Incidence of Acute Pancreatitis in the TECOS Study
| Treatment Group | Number of Participants with Pancreatitis | Percentage of Participants | Incidence Rate (events per 100 patient-years) | Hazard Ratio (95% CI) | P-value |
| Sitagliptin | 23 | 0.3% | 0.107 | 1.93 (0.96–3.88) | 0.065 |
| Placebo | 12 | 0.2% | 0.056 |
Data sourced from the TECOS study. diabetesjournals.org
The relationship between sitagliptin and chronic pancreatitis is less clear and has not been as extensively studied as acute pancreatitis. Some case reports have suggested a possible link, with medication-induced pancreatitis being an important consideration to avoid recurrence. nih.gov The TECOS study did not specifically report on the incidence of chronic pancreatitis but did note that a history of pancreatitis was a suspected cause for some acute pancreatitis events in both the sitagliptin and placebo groups. diabetesjournals.org
The potential risk of pancreatic cancer with sitagliptin use has been a subject of debate and investigation.
In the TECOS trial, cases of pancreatic cancer were numerically lower in the sitagliptin group (9 cases, 0.1%) compared to the placebo group (14 cases, 0.2%). diabetesjournals.orgnih.gov This resulted in a hazard ratio of 0.66, which was not statistically significant. diabetesjournals.orgnih.gov The incidence rates were 0.042 and 0.066 events per 100 patient-years for sitagliptin and placebo, respectively. diabetesjournals.orgnih.gov A meta-analysis including two other DPP-4 inhibitor cardiovascular outcome studies also showed no significant effect on pancreatic cancer risk. diabetesjournals.orgnih.gov
However, a retrospective analysis of a Taiwanese national health insurance database suggested a significantly higher risk of pancreatic cancer in patients who had ever used sitagliptin compared to never users, with an adjusted hazard ratio of 1.40. nih.gov Interestingly, this study found the risk was higher with lower cumulative doses and diminished with higher cumulative doses. nih.gov In contrast, another international multicentre cohort study found that incretin-based drugs, including sitagliptin, were not associated with an increased risk of pancreatic cancer compared to sulfonylureas. bmj.com An analysis of the US Food and Drug Administration's adverse events database did show a higher spontaneous reporting rate of pancreatic cancer with sitagliptin compared to other oral antidiabetic drugs. bmj.com
Table 2: Pancreatic Cancer Incidence in the TECOS Study
| Treatment Group | Number of Participants with Pancreatic Cancer | Percentage of Participants | Incidence Rate (events per 100 patient-years) | Hazard Ratio (95% CI) | P-value |
| Sitagliptin | 9 | 0.1% | 0.042 | 0.66 (0.28–1.51) | 0.32 |
| Placebo | 14 | 0.2% | 0.066 |
Data sourced from the TECOS study. diabetesjournals.orgnih.gov
Research into the direct effects of sitagliptin on the structure and exocrine function of the pancreas has yielded some interesting findings.
A 12-week randomized, placebo-controlled trial found that sitagliptin did not cause significant changes in pancreatic morphology as assessed by MRI. diabetesjournals.orgnih.gov However, it did lead to a minimal increase in intraduodenal pancreatic fluid secretion. diabetesjournals.orgnih.gov While there was no increase in lipase (B570770) or amylase levels after 12 weeks, sitagliptin did cause a transient increase in amylase levels at 2 and 6 weeks. diabetesjournals.orgnih.gov Both sitagliptin and the GLP-1 receptor agonist liraglutide (B1674861) increased plasma trypsinogen (B12293085) after 12 weeks. diabetesjournals.orgnih.gov
Animal studies have produced some conflicting results. One study in a rat model of type 2 diabetes found that sitagliptin treatment was associated with increased pancreatic ductal turnover and ductal metaplasia. diabetesjournals.org However, other preclinical studies in multiple animal species, with sitagliptin exposure up to two years, did not reveal any evidence of treatment-related pancreatitis or other histomorphological changes. researchgate.net Another study in a rat model of type 2 diabetes concluded that sitagliptin did not have any detrimental effects on the exocrine pancreas. mdpi.com
A significant body of research suggests that sitagliptin may have protective effects on pancreatic beta-cells and help maintain islet cell integrity.
In a study using a rat model of type 2 diabetes, sitagliptin was found to have a cytoprotective effect on beta-cells. mdpi.com Treatment with sitagliptin led to an improvement in islet size and number. mdpi.com It also significantly improved insulin (B600854) immunoexpression in beta-cells. mdpi.com
Another study in Zucker diabetic fatty rats demonstrated that combination therapy with sitagliptin and metformin (B114582) preserved both beta-cell function and integrity. nih.gov This was associated with the upregulation of genes involved in cell survival and growth, and the downregulation of apoptosis-associated genes. nih.gov Similarly, another study in the same animal model showed that sitagliptin treatment for 6 weeks prevented the aggravation of endocrine pancreatic damage by improving the metabolic profile and through cytoprotective properties, including anti-apoptotic and anti-inflammatory effects. nih.gov
Research in a human islet amyloid polypeptide transgenic rat model of type 2 diabetes showed that the combination of sitagliptin and metformin had synergistic effects in preserving beta-cell mass. diabetesjournals.org Sitagliptin alone was found to increase beta-cell replication and decrease beta-cell apoptosis. diabetesjournals.org
Effects on Pancreatic Morphology and Exocrine Function
Cardiovascular Safety Outcomes Research
The cardiovascular safety of sitagliptin has been a critical area of investigation, culminating in the landmark TECOS trial. nih.gov
The TECOS study was a randomized, placebo-controlled global clinical trial involving 14,735 patients with type 2 diabetes and established cardiovascular disease. ox.ac.uk The primary objective was to assess the long-term cardiovascular safety of adding sitagliptin to usual care. ox.ac.uk
The primary composite cardiovascular outcome was a combination of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for unstable angina. nih.gov The trial demonstrated that sitagliptin was non-inferior to placebo for this primary outcome, with a hazard ratio of 0.98. nih.gov The primary endpoint occurred in 11.4% of patients treated with sitagliptin compared to 11.6% of those who received a placebo. merck.com
A key secondary endpoint was hospitalization for heart failure. The rates of hospitalization for heart failure did not differ between the sitagliptin and placebo groups, with a hazard ratio of 1.00. nih.gov This finding was significant as some other antihyperglycemic agents had been associated with an increased risk of this outcome. acc.org
The TECOS trial confirmed the cardiovascular safety of sitagliptin, which had been previously suggested by meta-analyses of earlier phase II and III trials and observational studies. nih.gov
Table 3: Primary Cardiovascular Outcomes in the TECOS Study
| Outcome | Sitagliptin Group (N=7,332) | Placebo Group (N=7,339) | Hazard Ratio (95% CI) | P-value for Non-inferiority |
| Primary Composite Outcome* | 11.4% | 11.6% | 0.98 (0.89-1.08) | <0.001 |
| Hospitalization for Heart Failure | 3.1% | 3.1% | 1.00 (0.83-1.20) | 0.98 |
Primary Composite Outcome: Cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for unstable angina. merck.comacc.org
Major Adverse Cardiovascular Events (MACE) Trials (e.g., TECOS Study)
The primary investigation into the cardiovascular safety of sitagliptin phosphate is the Trial Evaluating Cardiovascular Outcomes with Sitagliptin (TECOS). nih.govclinicaltrials.govbjd-abcd.com This randomized, double-blind, placebo-controlled study was designed to assess the long-term cardiovascular effects of adding sitagliptin to usual care in patients with type 2 diabetes and established cardiovascular disease. nih.gov The trial included 14,671 patients, with 7,332 assigned to the sitagliptin group and 7,339 to the placebo group, over a median follow-up period of 3.0 years. nih.goveuropa.eu
The primary composite cardiovascular outcome was defined as the first occurrence of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for unstable angina. nih.govclinicaltrials.gov The TECOS study found that the addition of sitagliptin to usual care did not increase the risk of major adverse cardiovascular events. nih.gov The primary outcome occurred in 11.4% of patients in the sitagliptin group (839 patients, 4.06 per 100 person-years) compared to 11.6% in the placebo group (851 patients, 4.17 per 100 person-years). nih.gov The results demonstrated non-inferiority to placebo, but not superiority. bjd-abcd.comahajournals.org
A post-hoc analysis of pooled data from 25 double-blind studies involving 14,611 patients also showed no difference in the incidence rate ratio of major adverse cardiovascular events between the sitagliptin and non-exposed groups. bjd-abcd.comresearchgate.net
Table 1: Key Findings from the TECOS Study on Major Adverse Cardiovascular Events
| Outcome | Sitagliptin Group | Placebo Group | Hazard Ratio (95% CI) | P-value |
| Primary Composite Outcome | 11.4% (4.06 per 100 person-years) | 11.6% (4.17 per 100 person-years) | 0.98 (0.88-1.09) | <0.001 for non-inferiority |
| Hospitalization for Unstable Angina | 1.5% | 1.6% | - | - |
| Cardiovascular Death, Nonfatal MI, or Nonfatal Stroke | - | - | 0.98 (0.88-1.09) | - |
Data sourced from multiple studies. nih.govbjd-abcd.com
Hospitalization for Heart Failure Risk Assessment
A key secondary endpoint of the TECOS trial was the risk of hospitalization for heart failure (HHF). bjd-abcd.com The study found no difference in the rates of HHF between the sitagliptin and placebo groups. nih.govahajournals.org The hazard ratio for hospitalization for heart failure was 1.00 (95% CI, 0.83 to 1.20). nih.gov This neutral finding was notable, especially in contrast to trials of other DPP-4 inhibitors that had suggested a potential increased risk. ahajournals.org
However, other observational studies have yielded conflicting results. A population-based retrospective cohort study analyzing a U.S. claims database suggested that while sitagliptin was not associated with an increased risk of all-cause hospitalizations or death, it was associated with an increased risk of HF-related hospitalizations in patients with pre-existing heart failure (adjusted odds ratio: 1.84, 95% CI: 1.16 to 2.92). jacc.org Another population-based study in Taiwan reported that sitagliptin use was associated with a higher risk of HHF (hazard ratio: 1.21, 95% CI: 1.04-1.42). nih.gov A separate study focusing on patients with type 2 diabetes on dialysis also found an increased risk of HHF with sitagliptin use (adjusted hazard ratio: 1.52, 95% CI: 1.21-1.90). nih.gov
Conversely, a study of older adults with chronic kidney disease did not find a higher risk of death or congestive heart failure with sitagliptin. mcmaster.ca The differing results across studies may be due to variations in study design, patient populations, and methodologies. oncotarget.com
Table 2: Comparative Findings on Sitagliptin and Risk of Hospitalization for Heart Failure
| Study | Population | Finding | Hazard/Odds Ratio (95% CI) |
| TECOS Trial | T2D with established CVD | No increased risk | 1.00 (0.83-1.20) |
| U.S. Claims Database Study | T2D with pre-existing HF | Increased risk | 1.84 (1.16-2.92) (aOR) |
| Taiwan Population Study | General T2D population | Increased risk | 1.21 (1.04-1.42) |
| Taiwan Dialysis Patient Study | T2D on dialysis | Increased risk | 1.52 (1.21-1.90) |
Data sourced from multiple studies. nih.govjacc.orgnih.govnih.gov
Influence on Cardiovascular Risk Factors (e.g., Blood Pressure, Lipids)
Research suggests that sitagliptin phosphate may have beneficial effects on several cardiovascular risk factors beyond glycemic control. nih.gov In a prospective randomized clinical trial involving non-diabetic dyslipidemic and hypertensive patients, treatment with sitagliptin for twelve weeks resulted in a highly significant reduction in both systolic and diastolic blood pressure (15.8% and 12.2% reduction, respectively). nih.gov The same study also observed a significant improvement in the lipid profile, with reductions in total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) by 20.2%, 13.8%, and 23.7%, respectively, and an 11.2% increase in high-density lipoprotein cholesterol (HDL-C). nih.gov
Other studies support these findings, indicating that DPP-4 inhibitors as a class may improve postprandial lipemia, reduce inflammatory markers, and diminish oxidative stress, all of which are contributing factors to cardiovascular risk. nih.gov Experimental research has also pointed to the hypolipidemic effects of sitagliptin, potentially related to the effects of glucagon-like peptide-1 (GLP-1) on lipid absorption and metabolism. plos.orgnih.gov
Table 3: Effect of Sitagliptin on Cardiovascular Risk Factors in Non-Diabetic Patients
| Risk Factor | Percent Change | Significance |
| Systolic Blood Pressure | -15.8% | p <0.01 |
| Diastolic Blood Pressure | -12.2% | p <0.01 |
| Total Cholesterol (TC) | -20.2% | p <0.05 |
| Triglycerides (TG) | -13.8% | p <0.05 |
| LDL-Cholesterol (LDL-C) | -23.7% | p <0.05 |
| HDL-Cholesterol (HDL-C) | +11.2% | p <0.05 |
Data from a prospective randomized clinical trial. nih.gov
Cardiorenal Protective Effects and Mechanisms
Sitagliptin phosphate is believed to exert cardiorenal protective effects through various mechanisms, many of which are independent of its glucose-lowering action. jacc.orgfrontiersin.orgdntb.gov.ua These effects are largely attributed to the inhibition of dipeptidyl peptidase-4 (DPP-4), which increases the levels of active GLP-1. nih.gov The proposed protective mechanisms include anti-inflammatory, anti-oxidative stress, and anti-fibrotic actions. frontiersin.orgnih.gov
In the heart, sitagliptin has been shown to reduce the expression of inflammatory factors. frontiersin.org In diabetic animal models, it has been found to mitigate heart dysfunction and unfavorable remodeling. mdpi.com The mechanisms may involve the suppression of the JAK/STAT signaling pathway, which is implicated in myocardial remodeling. mdpi.com
From a renal perspective, experimental studies have demonstrated that sitagliptin can attenuate kidney injury in models of diabetic nephropathy. revistanefrologia.com The protective effects are linked to the reduction of oxidative stress, inflammation, and fibrosis within the kidneys. frontiersin.orgdntb.gov.ua Sitagliptin may also play a role in modulating the renin-angiotensin system and improving endothelial function, further contributing to its cardiorenal benefits. frontiersin.org
Studies on Cardiac Apoptosis, Hypertrophy, and Fibrosis Modulation
Preclinical research has provided evidence for the direct effects of sitagliptin on modulating key pathological processes in the heart, such as apoptosis (programmed cell death), hypertrophy (enlargement of heart muscle cells), and fibrosis (scarring). jacc.orgnih.gov
In an experimental model of type 2 diabetes using Goto-Kakizaki rats, sitagliptin treatment attenuated cardiac apoptosis, hypertrophy, and fibrosis. plos.orgnih.gov These beneficial effects were primarily linked to insulin-dependent mechanisms resulting from improved glycemic control. plos.orgnih.gov However, in-vitro studies using cultured cardiomyocytes and cardiac fibroblasts have suggested that GLP-1 and its metabolite, GLP-1(9-36), can directly alleviate cell death, hypertrophy, and fibrosis induced by high concentrations of glucose or palmitate, indicating cell-autonomous cardioprotective actions. plos.orgnih.govnih.gov
Further studies have corroborated these findings, showing that sitagliptin can effectively hinder the development of cardiac fibrosis and alleviate cardiac hypertrophy. mdpi.com It has also been shown to reduce the severity of diabetic cardiomyopathy by suppressing signaling pathways like JAK/STAT and reducing levels of transforming growth factor-beta 1 (TGF-β1), a key protein involved in fibrosis. mdpi.com
Renal Function and Chronic Kidney Disease Outcomes Research
The safety and efficacy of sitagliptin have been evaluated in patients with type 2 diabetes and chronic kidney disease (CKD). nih.gov The TECOS trial included a significant cohort of participants with CKD (23% of the study population), defined as an estimated glomerular filtration rate (eGFR) <60 mL/min/1.73 m². nih.gov
In this subpopulation, treatment with sitagliptin was found to be generally well-tolerated, with no meaningful differences in safety outcomes, including serious adverse events and most diabetes complications, compared to placebo. nih.gov This suggests that sitagliptin does not pose an additional risk to patients with pre-existing CKD. nih.govox.ac.uk The study concluded that sitagliptin has no clinically significant impact on cardiovascular or CKD outcomes, irrespective of baseline kidney function. nih.gov
Glomerular Filtration Rate (GFR) Studies
The effect of sitagliptin on the glomerular filtration rate (GFR), a key measure of kidney function, has been a subject of specific investigation. In the TECOS trial, kidney function declined at a similar rate in both the sitagliptin and placebo groups over a median of three years. nih.gov However, a small, consistent, and non-progressive difference in eGFR was observed, with the sitagliptin group having a marginally lower eGFR (a difference of -1.3 mL/min/1.73 m²) compared to the placebo group. nih.gov This small reduction was not considered clinically significant. nih.gov
A 12-week, randomized, double-blind trial in overweight patients with type 2 diabetes but without CKD found that sitagliptin did not significantly affect the measured GFR. nih.gov However, it did cause a modest reduction in the estimated glomerular hydraulic pressure. nih.gov Another retrospective study reported that factors such as baseline fasting blood sugar, HbA1c, and age correlated with the renoprotective effect of sitagliptin, while the duration of diabetes was a correlated factor in patients with an eGFR ≥90 ml/min/1.73 m². wiley.com
In a study involving patients with moderate to severe renal impairment, sitagliptin was compared to a sulfonylurea. europa.eu Another study showed a decrease in serum creatinine (B1669602) in patients with moderate renal insufficiency treated with sitagliptin. wiley.com
Renal Hemodynamic Parameters and Tubular Function
Research into the effects of sitagliptin on kidney function has shown varied results. A 12-week, randomized, double-blind, placebo-controlled trial involving 55 overweight patients with type 2 diabetes but without chronic kidney disease (CKD) investigated the impact of sitagliptin on renal hemodynamics. nih.gov The study found that at the 12-week mark, the glomerular filtration rate (GFR), the primary endpoint, was not significantly affected by sitagliptin treatment. nih.gov Similarly, effective renal plasma flow (ERPF) and other intrarenal hemodynamic variables did not show significant changes. nih.gov
Another study involving patients with early-stage diabetic nephropathy who were treated with sitagliptin in addition to an ACE inhibitor showed a statistically significant improvement in the estimated glomerular filtration rate (eGFR) over 24 weeks. The mean eGFR value increased from a baseline of 100.43 mL/min/1.73m² to 104.46 mL/min/1.73m² at the end of the study. bibliomed.org In a larger trial with 14,671 participants, it was observed that kidney function declined at the same rate in both the sitagliptin and placebo groups. There was a marginally lower but constant eGFR difference of -1.3 mL/min/1.73 m2 in the sitagliptin group. nih.gov
Albuminuria Reduction Research
Multiple studies have demonstrated that sitagliptin can reduce albuminuria in patients with type 2 diabetes. A study involving 36 patients followed for 6 months showed a significant decrease in the urinary albumin-to-creatinine ratio (ACR). nih.gov The reduction in albuminuria was observed across different patient groups:
Normoalbuminuria (ACR < 30 mg/g Cr): Decreased from 11.6 ± 8.4 to 4.5 ± 5.0. nih.govresearchgate.net
Microalbuminuria (30 < ACR < 300 mg/g Cr): Decreased from 98.4 ± 79 to 24.9 ± 20. nih.govresearchgate.net
Macroalbuminuria (ACR > 300 mg/g Cr): Decreased from 1263 ± 492 to 561 ± 89. nih.govresearchgate.net
These findings suggest that sitagliptin's effect on reducing albuminuria is independent of its impact on the estimated glomerular filtration rate and may be linked to factors like blood sugar and blood pressure reduction, as well as anti-inflammatory effects. nih.govresearchgate.net
A real-world evidence study comparing sitagliptin to a sulfonylurea as an add-on to metformin in patients with albuminuria found that both treatments reduced the urinary albumin-to-creatinine ratio (UACR). nih.gov However, the study suggested that sitagliptin might lead to greater reductions in albuminuria, independent of glycemic control. nih.gov After a mean follow-up of 9 months, the median UACR change was -35% in the sitagliptin group compared to -31% in the sulfonylurea group. nih.gov
Furthermore, a randomized study with patients in early diabetic nephropathy showed that sitagliptin significantly reduced the urinary albumin creatinine ratio from 302.10 mg/g to 143.83 mg/g after 24 weeks, a more substantial reduction than that seen in the control group receiving only an ACE inhibitor. bibliomed.org A meta-analysis of thirteen randomized controlled trials also concluded that sitagliptin has a clear advantage in lowering 24-hour urinary albumin excretion. spandidos-publications.com
Impact on Renal Damage Markers
Investigations into sitagliptin's effect on markers of renal damage have yielded neutral to positive results. In a 12-week trial, no significant alteration in renal damage markers was observed with sitagliptin treatment. nih.gov However, a meta-analysis of thirteen trials indicated that sitagliptin treatment was effective in reducing serum cystatin C levels, a marker of kidney function. spandidos-publications.com Another study highlighted that sitagliptin ameliorates renal fibrosis by decreasing levels of TNF-α and TGF-β in renal tissues. researchgate.net
Hepatic Safety and Liver Enzyme Assessments
The hepatic safety of sitagliptin has been a subject of clinical evaluation. A meta-analysis of seven studies including 269 patients with non-alcoholic fatty liver disease (NAFLD) found that sitagliptin improved serum gamma-glutamyl transpeptidase (GGT) levels. nih.gov However, the same analysis did not find a significant improvement in serum alanine (B10760859) aminotransferase (ALT) or aspartate aminotransferase (AST) levels. nih.gov
Case reports have described instances of elevated liver enzymes potentially associated with sitagliptin use. nih.govdrug-injury.com In these cases, liver enzyme levels normalized after discontinuing the drug. nih.govresearchgate.net Conversely, several large clinical trials have shown either no change or a slight decrease in AST and ALT levels from baseline with sitagliptin treatment. nih.gov For instance, one study comparing sitagliptin to glipizide (B1671590) found a slight mean decrease in ALT in the sitagliptin group versus a slight increase in the glipizide group, though this difference was not statistically significant. nih.gov Another study noted that in Japanese and foreign clinical trials, the incidence of adverse events related to liver function and changes from baseline were similar between sitagliptin and control groups. pmda.go.jp
Immunological and Inflammatory Responses
Sitagliptin has been shown to modulate immunological and inflammatory pathways, which may contribute to its therapeutic effects beyond glycemic control.
Effects on Macrophage Polarization and Chronic Inflammation
Research indicates that sitagliptin phosphate can ameliorate chronic inflammation by influencing macrophage polarization. nih.govnih.gov In vitro studies using Raw264.7 macrophage cells showed that sitagliptin decreased the secretion of pro-inflammatory factors like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) that are induced by high glucose. nih.govfrontiersin.orgjensenlab.org Simultaneously, it increased the secretion of the anti-inflammatory factor Interleukin-10 (IL-10) by promoting macrophage polarization towards the M2 phenotype. nih.govfrontiersin.orgjensenlab.org
In vivo studies using a mouse model of type 2 diabetes confirmed these findings, showing that sitagliptin treatment reversed the increased ratio of M1/M2 macrophages observed in diabetic mice. frontiersin.org Sitagliptin has been shown to induce macrophage polarization towards the anti-inflammatory M2 phenotype, which is characterized by the increased expression of markers like CD163 and CD206. This shift is associated with an upregulation of anti-inflammatory cytokines IL-10 and Transforming Growth Factor-beta (TGF-β), and a decrease in pro-inflammatory markers. Another study found that sitagliptin treatment exacerbates the M2 phenotype, characterized by increased expression of CD206 and ARG1, and decreased gene expression of TNF-α. nih.gov
Modulation of Intracellular Signaling Pathways (e.g., mTORc1/PPAR-γ/NF-κB)
The anti-inflammatory effects of sitagliptin are mediated through the modulation of specific intracellular signaling pathways. Research has demonstrated that sitagliptin phosphate improves the imbalance of macrophage polarization by modulating the mTORc1/PPAR-γ/NF-κB pathway. nih.govnih.gov
In vitro experiments have shown that high glucose conditions upregulate the expression of mTORc1 and the phosphorylation of p65 (a subunit of NF-κB), while downregulating the expression of IKKβ and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). nih.govjensenlab.org Sitagliptin treatment was found to rescue these changes. nih.govjensenlab.org By inhibiting NF-κB through the activation of PPAR-γ and suppressing mTORC1 signaling, sitagliptin promotes the M2 polarization of macrophages, which plays a crucial role in reducing chronic inflammation. nih.gov Another study indicated that sitagliptin-induced M2 polarization of macrophages could be mediated by STAT6 signaling, which facilitates its anti-inflammatory properties.
Potential Impact on Human Immunity and Immune Cell Trafficking
Sitagliptin phosphate's interaction with the immune system is a subject of ongoing research, primarily due to its mechanism of action involving the inhibition of dipeptidyl peptidase-4 (DPP-4), also known as CD26. nih.govnih.gov DPP-4 is expressed on various cells, including leukocytes, and plays a role in T-cell activation and the inactivation of several chemokines crucial for leukocyte migration. nih.govashpublications.org
Effects on T-Cells and Cytokine Production:
T-Cell Proliferation and Activation: In vitro studies have demonstrated that sitagliptin can inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner. nih.gov This inhibitory effect is associated with a decrease in CD26 expression, suggesting interference with CD26 expression and signaling. nih.gov Research has also shown a dose-dependent inhibition of T-cell activation and proliferation in mixed lymphocyte reactions. ashpublications.org
Cytokine Modulation: Sitagliptin has been shown to modulate the production of various cytokines. In one study, it inhibited the secretion of IL-6, IL-10, and IFN-gamma by PBMCs. nih.gov Another study reported a reduction in the production of Th1 cytokines (IFN-γ, TNF-α, IL-1β), a Th2 cytokine (IL-10), and Th17 cytokines (IL-17A, IL-17F). ashpublications.org Furthermore, sitagliptin treatment has been found to significantly decrease the intracellular expression of IL-17 and IFN-gamma. nih.gov In contrast, some research indicates that sitagliptin treatment of activated T helper 1 (Th1) cells potently inhibits membrane DPP4 activity but does not affect the Th1-specific cytokine profile. biomolther.org
T-Helper Cell Differentiation: Sitagliptin appears to influence the differentiation of T-helper (Th) cells. Research suggests it has an immunosuppressive effect on Th1, Th17, and Th2 lymphocyte differentiation, leading to the generation of regulatory TGF-beta1 secreting cells. nih.gov Studies on human dendritic cells (DCs) showed that sitagliptin-treated DCs inhibited Th1 and Th17 responses while augmenting Th2 and regulatory T-cell (Treg) responses. mdpi.com In patients with type 2 diabetes, sitagliptin treatment for 12 weeks was observed to decrease the total number of circulating CD4+ T cells, particularly Th17 and Treg cells. nih.gov
Immune-Relevant Pathways in Beta Cells: In a human beta cell line, sitagliptin was found to downregulate the expression of HLA Class I and II molecules and upregulate the immune-regulatory molecules PD-L1 and CTLA4. nih.gov
Impact on Dendritic Cells:
Research indicates that sitagliptin can induce tolerogenic human dendritic cells (DCs). mdpi.com It has been shown to impair the differentiation and maturation of monocyte-derived DCs, as evidenced by lower expression of CD40, CD83, CD86, and HLA-DR, and inhibited production of pro-inflammatory cytokines like IL-1β, IL-12p70, and IL-23. mdpi.com Conversely, the expression of tolerogenic markers such as ILT4 and IDO1, and the production of immunoregulatory cytokines like IL-10 and TGF-β were increased. mdpi.com Mechanistically, sitagliptin's inhibition of DPP4 is thought to prevent the degradation of chemokines and cytokines that are important for DC activation. bmj.com
Clinical Observations:
In healthy volunteers, a 28-day course of sitagliptin did not lead to significant changes in the percentage of leukocyte subsets, plasma chemokine/cytokine levels, or cytokine release from stimulated PBMCs. nih.gov However, an association with an increase in minor infections like nasopharyngitis has been noted in some clinical observations. nih.gov
Table: Summary of Sitagliptin's Impact on Immune Cells
| Immune Cell/Process | Observed Effect of Sitagliptin | Reference |
|---|---|---|
| T-Cell Proliferation | Inhibited in a dose-dependent manner in vitro. | nih.govashpublications.org |
| Cytokine Production | Modulated; inhibited production of pro-inflammatory cytokines like IFN-γ, TNF-α, IL-6, and IL-17. Increased production of immunoregulatory cytokines like TGF-β and IL-10 in some studies. | nih.govashpublications.orgmdpi.com |
| T-Helper Cell Differentiation | Inhibited Th1 and Th17 differentiation; augmented Th2 and Treg responses. | nih.govmdpi.com |
| Dendritic Cell Function | Induced tolerogenic properties; impaired maturation and pro-inflammatory cytokine production. | mdpi.combmj.com |
Long-Term Safety Profiles and Post-Marketing Surveillance Data
Post-marketing surveillance (PMS) and long-term clinical trials have provided valuable insights into the safety profile of sitagliptin phosphate in real-world settings.
A large-scale, prospective, multicenter, open-label PMS study conducted in Japan followed 3,326 patients with type 2 diabetes for three years. researchgate.netnih.govnih.gov The study found that long-term administration of sitagliptin was associated with a low rate of adverse drug reactions (ADRs). researchgate.netnih.gov In the 3,265 patients evaluated for safety, 270 ADRs were reported in 207 patients (6.3%). researchgate.netnih.gov The most common class of ADRs was metabolism and nutrition disorders. nih.govnih.gov
Post-marketing reports have identified serious hypersensitivity reactions in patients treated with sitagliptin, including anaphylaxis, angioedema, and exfoliative skin conditions like Stevens-Johnson syndrome. merck.commerck.comeuropa.eu The onset of these reactions typically occurred within the first three months of treatment, with some cases reported after the first dose. merck.commerck.com Cases of acute pancreatitis, including fatal and non-fatal hemorrhagic or necrotizing pancreatitis, have also been reported. merck.commerck.com Additionally, there have been post-marketing reports of worsening renal function, including acute renal failure, sometimes requiring dialysis. merck.comfda.gov
Table: Key Findings from Long-Term and Post-Marketing Surveillance of Sitagliptin
| Safety Aspect | Key Findings | Reference |
|---|---|---|
| Overall Adverse Drug Reactions (ADRs) | A 3-year Japanese PMS study reported ADRs in 6.3% of patients. | researchgate.netnih.gov |
| Hypersensitivity Reactions | Post-marketing reports include anaphylaxis, angioedema, and Stevens-Johnson syndrome. | merck.commerck.comeuropa.eu |
| Pancreatitis | Post-marketing reports of acute pancreatitis (including fatal and non-fatal cases). | merck.commerck.com |
| Renal Function | Post-marketing reports of worsening renal function and acute renal failure. | merck.comfda.gov |
| Cardiovascular Safety | The TECOS study found a similar incidence of serious adverse events compared to placebo. | fda.gov.ph |
Subgroup Analysis in Specific Patient Populations (e.g., Older Adults, Patients with Renal Impairment)
Older Adults:
The safety and tolerability of sitagliptin have been evaluated in elderly patients with type 2 diabetes. A pooled analysis of 25 randomized clinical trials involving patients aged 65 years or older found that sitagliptin was generally well-tolerated for up to two years. nih.gov Summary measures of adverse events were similar between the sitagliptin and non-exposed groups. nih.gov
A post-hoc analysis of the ASSET-K study in Japan, which included patients up to 75 years and older, also concluded that sitagliptin was safe and effective for elderly patients. springermedizin.de There was no significant change in body weight in any age group over 24 months. springermedizin.de Another study focusing on patients aged 75 years or older found that sitagliptin was well-tolerated. scirp.org
The Trial Evaluating Cardiovascular Outcomes with Sitagliptin (TECOS) included a subgroup of 2,004 participants aged ≥75 years. In this older cohort, sitagliptin did not significantly impact rates of severe hypoglycemia, acute pancreatitis, pancreatic cancer, or serious adverse events compared to placebo.
Patients with Renal Impairment:
Sitagliptin is primarily excreted by the kidneys, necessitating careful consideration in patients with renal impairment. nih.goveuropa.eu Studies have shown that with appropriate dose adjustments, sitagliptin is safe and effective in patients with moderate to severe chronic kidney disease (CKD), including those with end-stage renal disease (ESRD) on dialysis. nih.gov
A 54-week study comparing sitagliptin to glipizide in patients with moderate to severe renal impairment found that sitagliptin was generally well-tolerated. diabetesjournals.org The safety profile was similar to that observed in studies of patients with normal renal function. europa.eu
The TECOS study included 3,324 participants with CKD. nih.gov Over a median follow-up of approximately 2.8 years, treatment with sitagliptin was generally well-tolerated, with no meaningful differences in safety outcomes observed between the sitagliptin and placebo groups among those with CKD. nih.gov A sub-analysis of the JAMP study also showed that sitagliptin use was not associated with a deterioration of renal function in patients with an eGFR ≥ 30 mL/min/1.73 m². jocmr.org However, post-marketing reports have noted cases of worsening renal function, sometimes in patients who were prescribed inappropriate doses. merck.comfda.gov
Table: Summary of Sitagliptin Safety in Specific Patient Populations
| Patient Population | Key Safety Findings | Reference |
|---|---|---|
| Older Adults (≥65 years) | Generally well-tolerated in studies up to 2 years. No significant increase in overall adverse events. | nih.govspringermedizin.descirp.org |
| Older Adults (≥75 years) | Found to be safe and well-tolerated. Neutral effects on cardiovascular risk and no significant safety concerns in the TECOS trial. | springermedizin.descirp.org |
| Patients with Renal Impairment (CKD) | Generally well-tolerated with appropriate dose adjustments. No meaningful difference in safety outcomes compared to placebo in the TECOS trial. | nih.goveuropa.eudiabetesjournals.orgnih.gov |
Novel Research Avenues and Future Directions
Exploration of Pleiotropic Effects Beyond Glucose Homeostasis
Sitagliptin (B1680988) phosphate's benefits appear to extend beyond its primary function of managing blood sugar levels. Modern research indicates that it can positively impact various body systems. researchgate.net Studies have shown that sitagliptin may reduce the risk of cardiovascular complications, favorably affect blood lipid profiles, and influence patient weight. researchgate.net Furthermore, there is evidence to suggest that it can slow the progression of chronic kidney disease and liver fibrosis. researchgate.net
Recent findings highlight that dipeptidyl peptidase-4 (DPP-4) inhibitors, the class of drugs to which sitagliptin belongs, have a range of beneficial effects that are independent of their glucose-lowering action. These effects are attributed to their anti-inflammatory, anti-oxidant, anti-fibrotic, and anti-apoptotic properties. touchendocrinology.com This has opened up possibilities for their use in a variety of other diseases, including neurological, cardiovascular, renal, hepatic, and pulmonary conditions. touchendocrinology.com For instance, in patients with non-alcoholic fatty liver disease, sitagliptin treatment has been associated with a significant decrease in liver fibrosis scores. researchgate.net Additionally, it has been shown to reduce urinary albumin excretion in type 2 diabetic patients, suggesting a protective effect on the kidneys. researchgate.netinnovareacademics.in
Anti-Inflammatory Applications and Underlying Mechanisms
A growing body of evidence demonstrates the significant anti-inflammatory properties of sitagliptin phosphate (B84403). frontiersin.org The drug has been shown to inhibit chronic inflammation in diabetic mice by modulating macrophage polarization. frontiersin.org Specifically, it decreases the secretion of pro-inflammatory factors like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) while increasing the anti-inflammatory cytokine Interleukin-10 (IL-10). frontiersin.orgresearchgate.net This effect is achieved by promoting the polarization of macrophages to the M2 "healing" phenotype and reducing the pro-inflammatory M1 phenotype. frontiersin.org
The anti-inflammatory mechanisms of sitagliptin are multifaceted. Studies have revealed that it can suppress the activity of key inflammatory pathways, including NF-κB and TLR-4. nih.gov In human studies, sitagliptin has been observed to exert a potent and rapid anti-inflammatory effect, leading to a reduction in plasma concentrations of C-reactive protein (CRP) and IL-6. nih.gov This suppression of inflammatory markers suggests a potential role for sitagliptin in mitigating atherosclerosis. nih.gov The anti-inflammatory effects are thought to be mediated, at least in part, by the increase in glucagon-like peptide-1 (GLP-1), which has its own anti-inflammatory properties. innovareacademics.in
| Biomarker | Effect of Sitagliptin | Implication |
| IL-6 | ↓ | Reduction of pro-inflammatory response frontiersin.orgresearchgate.net |
| TNF-α | ↓ | Reduction of pro-inflammatory response frontiersin.orgresearchgate.net |
| IL-10 | ↑ | Enhancement of anti-inflammatory response frontiersin.orgresearchgate.net |
| NF-κB | ↓ | Inhibition of a key inflammatory signaling pathway nih.gov |
| C-reactive protein (CRP) | ↓ | Systemic inflammation reduction nih.gov |
Research into Antitumor Activity and Immune System Modulation (e.g., Dendritic Cells)
Emerging research has identified sitagliptin as a potential agent in cancer immunotherapy due to its ability to modulate the immune system. nih.gov A key mechanism is its inhibition of dipeptidyl peptidase 4 (DPP-4), which prevents the degradation of chemokines and cytokines crucial for the activation of dendritic cells (DCs). nih.govnih.gov Dendritic cells are vital for initiating antitumor immune responses by presenting antigens to T-cells. nih.gov
Studies using mouse models have shown that sitagliptin can inhibit tumor growth by enhancing the antigen presentation capabilities of a specific type of dendritic cell called conventional type 1 DCs (cDC1s), which leads to better T-cell activation. nih.govnih.gov This results in an increased infiltration of cancer-fighting immune cells into the tumor microenvironment. williamscancerinstitute.com Furthermore, combining sitagliptin with immune checkpoint inhibitors like anti-PD-L1 antibodies has demonstrated a synergistic effect, leading to improved antitumor efficacy. nih.gov In human studies, the use of sitagliptin has been correlated with a lower risk of tumor recurrence in colorectal cancer patients after surgery. nih.gov
Sitagliptin has also been shown to induce tolerogenic dendritic cells, which can be beneficial in the context of autoimmune diseases and allograft rejection. nih.gov This is achieved by impairing the differentiation and maturation of monocyte-derived dendritic cells (MoDCs) and increasing the production of immunoregulatory cytokines like IL-10 and TGF-β. nih.gov This dual ability to both enhance anti-tumor immunity and promote tolerance highlights the complex immunomodulatory effects of sitagliptin.
Development of Advanced Drug Delivery Systems for Sitagliptin Phosphate
To overcome some of the limitations of conventional oral administration, such as a short half-life and the need for frequent dosing, researchers are actively developing advanced drug delivery systems for sitagliptin phosphate. researchgate.netresearchgate.net These innovative approaches aim to improve the drug's bioavailability, prolong its release, and enhance patient compliance. researchgate.netmdpi.com
Liposomal Formulations
Liposomal formulations encapsulate sitagliptin within lipid-based vesicles, offering a promising strategy for sustained drug delivery. rubatosis.orgijnrd.org These formulations can protect the drug from degradation, control its release, and potentially reduce side effects. ijnrd.org
Studies have successfully prepared sitagliptin liposomes using techniques like the thin-film hydration method. ijnrd.orgwjpsonline.com These liposomes have demonstrated high entrapment efficiency, meaning a large percentage of the drug is successfully encapsulated. ijnrd.orgwjpsonline.com In vitro release studies have shown a controlled and prolonged release profile over 24 hours, which could lead to improved blood glucose management with less frequent dosing. ijnrd.org Different preparation methods, such as the ether injection method, have also been explored and have shown potential for prolonged action. rubatosis.org
| Formulation Method | Average Particle Size | Entrapment Efficiency | Release Profile |
| Thin Film Hydration | 160.5 nm ijnrd.org | 80% ijnrd.org | Controlled release over 24 hours ijnrd.org |
| Thin Film Hydration (F6) | 42.8 µm wjpsonline.com | 95.22% wjpsonline.com | 87.85% release at 8 hours wjpsonline.com |
Nanoparticle Formulations
Nanoparticle technology represents another significant advancement in sitagliptin delivery. mdpi.comnih.gov By encapsulating the drug in nanoparticles, its stability and bioavailability can be significantly enhanced. mdpi.com Mucoadhesive nanoparticles, in particular, have been designed to increase the retention time of sitagliptin in the gastrointestinal tract, leading to a more sustained release. mdpi.comnih.gov
Research has shown that sitagliptin-loaded nanoparticles can be formulated to have a controlled release over 12 to 24 hours. mdpi.comtandfonline.com For example, mucoadhesive nanoparticles have been shown to extend the retention of sitagliptin in the gastrointestinal tract for up to 12 hours, a significant improvement over conventional administration. mdpi.comnih.gov These nanoparticles, often made from polymers like chitosan, have demonstrated good bioadhesion properties and a sustained drug release pattern. nih.gov
| Nanoparticle Type | Particle Size Range | Drug Loading/Entrapment | Key Findings |
| Mucoadhesive Nanoparticles | 350-950 nm mdpi.com | 73 ± 2% mdpi.com | Extended retention and release time (up to 12 hours) mdpi.com |
| Eudragit Nanoparticles | 135.86–193.45 nm tandfonline.com | 6.36–8.76% tandfonline.com | Prolonged drug release over 24 hours tandfonline.com |
| Thiolated Chitosan Nanoparticles | 181.02 nm (optimized) mdpi.com | 76.68% (optimized) mdpi.com | Enhanced mucoadhesion and prolonged drug release mdpi.com |
Exploration of Alternative Administration Routes (e.g., Transdermal)
To bypass the gastrointestinal tract and potential side effects associated with oral administration, researchers are investigating alternative routes, such as transdermal delivery. researchgate.netjddtonline.info Transdermal patches offer a non-invasive way to achieve a systemic effect by allowing the drug to be absorbed through the skin, thereby avoiding first-pass metabolism in the liver. researchgate.netjddtonline.info
Studies have successfully prepared transdermal patches of sitagliptin phosphate using the solvent casting evaporation technique with various polymers. researchgate.netjddtonline.info These patches have demonstrated good physicochemical properties, including flexibility, uniform thickness, and good drug content. researchgate.netjddtonline.info In vitro diffusion studies have shown that the drug can permeate through a membrane, indicating the feasibility of this delivery route. researchgate.netjddtonline.info This approach could lead to a sustained-release formulation that improves patient convenience and reduces systemic side effects. researchgate.netjddtonline.info
Biomarker Discovery and Validation in Sitagliptin Phosphate Drug Development
The development of sitagliptin was significantly accelerated by the strategic use of biomarkers to understand target engagement and the impact on the disease state. nih.govresearchgate.net This approach was central to a "learn and confirm" paradigm, which, when combined with pharmacokinetic/pharmacodynamic (PK/PD) modeling, streamlined the entire development process. nih.govresearchgate.net
Two main categories of biomarkers were instrumental: proximal (target engagement) and distal (disease-related) biomarkers. nih.gov Plasma dipeptidyl peptidase-4 (DPP-4) activity was employed as a key proximal biomarker to demonstrate that sitagliptin was engaging its intended target. tandfonline.comtandfonline.com Data from DPP-4 inhibition studies were crucial for establishing proof of concept and for selecting the appropriate dosage for Phase III clinical trials. tandfonline.comtandfonline.com
Distal biomarkers, which are related to the disease itself, were also critical. In the case of sitagliptin, this included measuring active glucagon-like peptide-1 (GLP-1) concentrations. nih.gov A PK/PD model was developed that linked sitagliptin's pharmacokinetics to DPP-4 inhibition and, subsequently, to changes in active GLP-1 levels. nih.gov This model successfully described the relationship between sitagliptin concentration, DPP-4 inhibition, and active GLP-1 concentration in healthy volunteers. nih.gov
For a biomarker to be used for regulatory decision-making, it must undergo rigorous analytical and clinical validation to ensure it is fit for its intended purpose. tandfonline.com Analytical validation confirms the performance characteristics of the assay, such as accuracy, precision, and sensitivity, while clinical validation links the biomarker to biological processes and clinical endpoints. tandfonline.com In the early development of sitagliptin, an in-house bioanalytical method validation was used for the DPP-4 inhibition data. tandfonline.comtandfonline.com
Comparative Effectiveness Research with Newer Antidiabetic Agents
As newer classes of antidiabetic drugs have become available, extensive research has been conducted to compare their effectiveness against established therapies like sitagliptin. These studies are crucial for informing clinical decisions and practice guidelines. plos.orgtandfonline.com Incretin-based therapies, including DPP-4 inhibitors like sitagliptin and glucagon-like peptide-1 (GLP-1) receptor agonists, are often recommended as second-line treatments when metformin (B114582) alone is insufficient. plos.orgnih.govnih.gov
Sitagliptin versus SGLT-2 Inhibitors
Sodium-glucose cotransporter 2 (SGLT-2) inhibitors are a newer class of oral antidiabetic drugs. Comparative studies have consistently shown that SGLT-2 inhibitors offer certain advantages over sitagliptin.
Research emulating a target trial found that SGLT-2 inhibitors were more effective than DPP-4 inhibitors, like sitagliptin, at reducing HbA1c levels, Body Mass Index (BMI), and systolic blood pressure. bmj.com Specifically, the mean difference in HbA1c change between baseline and one year was -3.2 mmol/mol in favor of SGLT-2 inhibitors compared to DPP-4 inhibitors. bmj.com
In older adults (age ≥65 years) with type 2 diabetes and heart failure, initiation of an SGLT-2 inhibitor was associated with a significantly lower risk of a composite outcome of all-cause mortality, hospitalization for heart failure, or an urgent visit requiring intravenous diuretics when compared to sitagliptin (adjusted hazard ratio [HR] 0.72). nih.govnih.gov The adjusted HRs for the individual components were also lower for SGLT-2 inhibitors: 0.70 for all-cause mortality and 0.64 for hospitalization for heart failure. nih.govnih.gov Furthermore, SGLT-2 inhibitors showed a reduced hazard of hospital admission for heart failure compared with DPP-4 inhibitors (HR 0.32). bmj.com
The following table summarizes the comparative findings from a study on older adults with heart failure and type 2 diabetes. nih.gov
| Outcome | Adjusted Hazard Ratio (SGLT2i vs. Sitagliptin) | 95% Confidence Interval |
|---|---|---|
| Primary Composite Outcome (All-cause mortality, HHF, Urgent diuretic visit) | 0.72 | 0.67–0.77 |
| All-Cause Mortality | 0.70 | 0.63–0.78 |
| Hospitalization for Heart Failure (HHF) | 0.64 | 0.58–0.70 |
| Urgent Visit Requiring IV Diuretics | 0.77 | 0.69–0.86 |
Sitagliptin versus GLP-1 Receptor Agonists
GLP-1 receptor agonists represent another major class of incretin-based therapy. Head-to-head studies have demonstrated that GLP-1 analogues are generally more potent than sitagliptin in terms of glycemic control and weight reduction.
A meta-analysis of four randomized controlled studies involving 1,755 patients found that GLP-1 analogues led to a greater reduction in HbA1c and body weight compared to sitagliptin. nih.govnih.gov However, this superior efficacy came at the cost of a higher incidence of gastrointestinal adverse events such as nausea, vomiting, and diarrhea. plos.orgnih.govnih.gov Despite the differences in glycemic control and weight, the efficacy in reducing blood pressure and lipid parameters was similar between the two classes. plos.orgnih.govnih.gov
Another systematic review and meta-analysis comparing once-weekly semaglutide (B3030467) to once-daily sitagliptin found that semaglutide led to significant reductions in HbA1c, body weight, waist circumference, BMI, and blood pressure compared to sitagliptin. tandfonline.com
The table below details the findings from a meta-analysis comparing GLP-1 analogues to sitagliptin. plos.org
| Outcome | Weighted Mean Difference (GLP-1 vs. Sitagliptin) | 95% Confidence Interval |
|---|---|---|
| HbA1C Reduction | -0.41% | -0.51 to -0.31 |
| Body Weight Reduction | -1.55 kg | -1.98 to -1.12 |
Q & A
Q. What validated analytical methods are recommended for quantifying Sitagliptin phosphate purity in active pharmaceutical ingredients (APIs)?
- Methodology : Reverse-phase HPLC and UV spectrophotometry are validated for quantification. For HPLC, use a concentration range of 50–250 µg/mL at 240 nm with a regression equation (y = 0.006x - 0.0004, r = 0.997). UV methods at 240 nm show similar linearity (r = 0.998) . Recovery studies for both methods exceed 99% accuracy, ensuring reliability in API analysis.
Q. Which stability-indicating methods are suitable for assessing Sitagliptin phosphate degradation under stress conditions?
- Methodology : Forced degradation studies using acid/base hydrolysis, oxidation, and thermal stress should employ HPLC with UV detection. Validate parameters per ICH Q2(R1), including specificity (resolution >2 between degradation products) and precision (RSD <2%) . Monitor degradation kinetics at 228–240 nm, ensuring method robustness for regulatory compliance.
Q. How can partition coefficients be experimentally determined during preformulation studies of Sitagliptin phosphate?
- Methodology : Use shake-flask experiments with n-octanol/water systems. Measure drug concentration in the aqueous phase (Cw) via UV spectrophotometry (linear range: 5–30 µg/mL, regression equation y = 0.0168x + 0.0048). Calculate partition coefficient (P) using , ensuring triplicate measurements at pH 2.0 to mimic gastric conditions .
Advanced Research Questions
Q. How can contradictions in polymorphic characterization data for Sitagliptin phosphate be resolved?
- Methodology : Combine X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state NMR to differentiate crystalline forms. For conflicting data, apply chemometric modeling (e.g., distribution diagrams of protonated species) to test chemical hypotheses. Validate models using nonlinear regression and fitness tests (χ² <5%) to reconcile discrepancies in polymorph stability or hydration states .
Q. What experimental design strategies optimize Orodispersible Tablet (ODT) formulations of Sitagliptin phosphate?
- Methodology : Use Response Surface Methodology (RSM) with a 2² factorial design. Variables: dibasic calcium phosphate (DCP, diluent) and croscarmellose sodium (CCS, disintegrant). Responses: dissolution at 5/15/30 min. Generate polynomial equations (e.g., ) to predict optimal CCS:DCP ratios. Validate via ANOVA (R² >0.95) and confirm with in vitro dissolution profiles .
Q. How can enantiomeric impurities of Sitagliptin phosphate be quantified in fixed-dose combinations with Metformin?
- Methodology : Develop a chiral HPLC method using a polysaccharide-based column (e.g., Chiralpak AD-H). Optimize mobile phase (acetonitrile:ethanol with 0.1% diethylamine) to resolve (S)-enantiomer peaks. Validate sensitivity (LOQ <0.1%) and specificity against Metformin interference. Use peak area normalization for quantification, ensuring recovery rates >98% .
Q. How do matrix effects influence Sitagliptin phosphate quantification in combination therapies, and how can they be mitigated?
- Methodology : In HPLC-UV assays for Sitagliptin-Metformin combinations, matrix effects arise from Metformin’s high concentration (e.g., 1000:50 ratio). Mitigate via sample pre-treatment: protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation. Validate method robustness by spiking studies (recovery 98–102%) and comparing calibration curves in pure API vs. matrix .
Q. What protocols validate chemical models for Sitagliptin phosphate’s protonation equilibria in solution?
- Methodology : Use potentiometric titration (pH 2–12) to determine pKa values. Fit data to a six-species equilibrium model using software like HyperQuad. Validate via distribution diagrams and χ² tests (<3% error). Confirm minority species (e.g., mono-protonated forms) via NMR chemical shift analysis .
Q. How should forced degradation studies be designed to identify Sitagliptin phosphate degradation pathways?
Q. What strategies navigate intellectual property constraints when developing novel Sitagliptin phosphate formulations?
- Methodology : Conduct freedom-to-operate (FTO) analysis using patent databases (e.g., USPTO, Espacenet). Focus on non-infringing salt forms (e.g., avoiding monohydrate claims per Patent No. 209816). Validate via XRPD to confirm distinct crystalline signatures vs. patented forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
